5-IAF
描述
属性
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATCLPJEZJKNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212768 | |
| Record name | 5-Iodoacetamidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63368-54-7 | |
| Record name | 5-Iodoacetamidofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063368547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodoacetamidofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodoacetamidofluorescein (5-IAF) for Researchers and Drug Development Professionals
An Introduction to a Versatile Fluorescent Probe
5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent dye that has become an indispensable tool for researchers, scientists, and drug development professionals. This derivative of fluorescein is widely utilized for covalently labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups, primarily on cysteine residues. The stable thioether bond formed upon reaction allows for the sensitive detection and tracking of labeled molecules in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. Its utility extends to investigating protein structure, dynamics, and interactions, making it a valuable probe in cellular biology and drug discovery.
Core Properties and Specifications
This compound exhibits favorable spectral properties, with excitation and emission maxima that are compatible with standard fluorescein (FITC) filter sets and the 488 nm laser line commonly found on many fluorescence instruments. Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₄INO₆ | [1] |
| Molecular Weight | 515.25 g/mol | [1] |
| Excitation Maximum (λex) | ~491-494 nm | [2] |
| Emission Maximum (λem) | ~517-520 nm | [2] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ at 492 nm | [2] |
| Quantum Yield (Φ) | ~0.3-0.92 | [2] |
| Solubility | Soluble in DMF and DMSO | [2] |
| Reactive Group | Iodoacetamide | [2] |
| Target Residue | Sulfhydryl groups (e.g., Cysteine) | [2] |
The Chemistry of Labeling: Mechanism of Action
The utility of this compound as a labeling reagent stems from the reactivity of its iodoacetamide group. This group readily undergoes a nucleophilic substitution reaction with the sulfhydryl side chain of cysteine residues in proteins and peptides. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the sulfhydryl group acts as the nucleophile, attacking the carbon atom attached to the iodine. This results in the displacement of the iodide leaving group and the formation of a stable covalent thioether linkage between the fluorescein dye and the target molecule.
While iodoacetamides primarily react with cysteine residues, at higher pH values or in the absence of accessible sulfhydryls, they can also exhibit reactivity towards other amino acid side chains such as histidine, methionine, and lysine, although at a much slower rate.[2]
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in a buffer free of primary amines and thiols, e.g., PBS pH 7.2-7.5)
-
5-Iodoacetamidofluorescein (this compound)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, add a 10- to 20-fold molar excess of DTT or TCEP and incubate at room temperature for 1 hour.
-
Remove the reducing agent by dialysis or size-exclusion chromatography.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use as this compound is light-sensitive and unstable in solution.[2]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Alternatively, dialyze the labeled protein against the storage buffer.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 494 nm (for this compound concentration).
-
Calculate the degree of labeling (moles of dye per mole of protein) using the Beer-Lambert law and the respective extinction coefficients.
-
Labeling of Actin with 5-Iodoacetamidofluorescein
This protocol is specifically for labeling muscle actin.
Materials:
-
Lyophilized actin
-
G-buffer (0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT, 2 mM Tris-HCl, pH 8.0)
-
F-buffer (50 mM KCl, 2 mM MgCl₂, 1 mM ATP, 10 mM Tris-HCl, pH 7.5)
-
This compound
-
Acetone
-
Dialysis tubing
Procedure:
-
Actin Preparation:
-
Resuspend 10 mg of lyophilized actin in 2 mL of G-buffer.
-
Dialyze against G-buffer overnight at 4°C to depolymerize any existing filaments.
-
-
Polymerization:
-
Induce polymerization by adding KCl to 50 mM and MgCl₂ to 2 mM. Let it stand for 1 hour at room temperature.
-
-
This compound Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMF.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the this compound solution to the F-actin solution.
-
Incubate for 4 hours at room temperature in the dark.
-
-
Stopping the Reaction and Depolymerization:
-
Stop the reaction by adding DTT to a final concentration of 1 mM.
-
Dialyze against G-buffer overnight at 4°C to depolymerize the labeled F-actin.
-
-
Purification:
-
Centrifuge the solution at 100,000 x g for 2 hours to pellet any remaining F-actin and aggregates.
-
The supernatant contains the labeled G-actin.
-
Applications in Signaling Pathway Elucidation
This compound is a powerful tool for studying signaling pathways by enabling the detection of conformational changes and protein-protein interactions. A prominent example is its use in investigating the Na+/K+-ATPase signaling cascade.
The Na+/K+-ATPase Signaling Cascade
The Na+/K+-ATPase is not only an ion pump but also a signaling scaffold. Binding of cardiac glycosides, such as ouabain, to the Na+/K+-ATPase can initiate a signaling cascade independent of its ion-pumping function.[3] This signaling involves the interaction of the Na+/K+-ATPase with Src kinase, a non-receptor tyrosine kinase.[1]
This compound can be used to label specific cysteine residues on the Na+/K+-ATPase. Upon ouabain binding, the conformational change in the enzyme can be detected as a change in the fluorescence intensity or anisotropy of the attached this compound.[4] Furthermore, FRET studies using this compound as a donor or acceptor can be employed to monitor the proximity and interaction between the Na+/K+-ATPase and Src kinase, providing insights into the initiation of the signaling cascade.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying protein conformational changes using this compound labeling and fluorescence spectroscopy.
Conclusion
5-Iodoacetamidofluorescein is a versatile and powerful fluorescent probe with broad applications in protein science and cell biology. Its ability to specifically label cysteine residues and report on conformational changes and molecular interactions makes it an invaluable tool for elucidating complex biological processes, including signal transduction pathways. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. As our understanding of cellular signaling deepens, the application of such fluorescent probes will undoubtedly continue to play a crucial role in advancing the frontiers of biomedical research and drug development.
References
- 1. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural dynamics and oligomeric interactions of Na+,K(+)-ATPase as monitored using fluorescence energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Conformational changes induced in Na+, K+-ATPase by ouabain through a K+-sensitive reaction: kinetic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural dynamics and oligomeric interactions of Na+,K(+)-ATPase as monitored using fluorescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 5-Iodoacetamidofluorescein (5-IAF)
Introduction
5-Iodoacetamidofluorescein (5-IAF) is a derivative of the fluorescein dye, widely utilized in biomedical research as a fluorescent probe.[1][2] It is not a therapeutic drug that modulates specific signaling pathways, but rather a biochemical tool for the covalent labeling of proteins and other molecules.[1][2] The primary mechanism of action of this compound is its ability to form stable, covalent bonds with sulfhydryl groups, which are present in the cysteine residues of proteins.[1][3] This property allows researchers to attach a fluorescent tag to specific proteins, enabling their detection and the study of their structure, function, and interactions.[2][3][4]
Core Mechanism of Action: Covalent Modification of Thiol Groups
The key to this compound's utility lies in its iodoacetamide functional group.[3] Iodoacetamides are highly reactive towards nucleophilic groups, with a particular specificity for the sulfhydryl (thiol) groups of cysteine residues in proteins.[3][5] The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the sulfhydryl group attacks the carbon atom attached to the iodine, displacing the iodine and forming a stable thioether bond.[3] This reaction is most efficient at a physiological pH of around 7.[5] While iodoacetamides can also react with other amino acid residues like methionine, histidine, or tyrosine, the reaction with sulfhydryl groups is predominant.[3]
This covalent labeling is essentially irreversible under physiological conditions, making this compound an excellent tool for long-term tracking and analysis of labeled proteins.[6] The attached fluorescein moiety allows the labeled protein to be visualized and quantified using fluorescence-based techniques.[2]
Physicochemical and Spectroscopic Properties of this compound
The following table summarizes the key quantitative data for this compound, crucial for its application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₄INO₆ | [2][5] |
| Molecular Weight | 515.3 g/mol | [2][3][5] |
| Excitation Maximum (Ex) | ~491-494 nm | [2][3] |
| Emission Maximum (Em) | ~518-520 nm | [2][3][5] |
| Molar Extinction Coefficient | 80,000-85,000 M⁻¹cm⁻¹ at 492 nm | [3] |
| Purity | ≥90% | [2][5] |
| Solubility | Soluble in DMSO and DMF | [2][5] |
Application in Research: A Tool to Elucidate Signaling Pathways
While this compound does not directly modulate signaling pathways, it is a valuable tool for studying the proteins that are integral components of these pathways. By labeling specific proteins with this compound, researchers can:
-
Monitor conformational changes: Ligand binding or protein-protein interactions within a signaling cascade can induce conformational changes in a protein. These changes can alter the local environment of the attached this compound molecule, leading to a detectable change in its fluorescence properties (e.g., intensity or polarization).[2] An example of this is its use in monitoring ligand binding and conformational changes of the Na+/K+-ATPase.[2]
-
Track protein localization: The localization of signaling proteins is often tightly regulated. This compound labeling allows for the visualization of a protein's subcellular location and its translocation between different cellular compartments upon pathway activation.
-
Quantify protein levels: The fluorescence intensity of this compound can be used to quantify the amount of a labeled protein in a sample.
Visualizations
Signaling Pathway of this compound's Covalent Modification
The following diagram illustrates the chemical reaction that constitutes the mechanism of action of this compound.
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions, such as protein concentration, this compound concentration, pH, and incubation time, may need to be optimized for each specific protein.
Materials:
-
Protein of interest containing free sulfhydryl groups
-
5-Iodoacetamidofluorescein (this compound)
-
Labeling buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5)
-
Quenching reagent (e.g., dithiothreitol (DTT) or 2-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis membrane for removal of unreacted dye
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT. The reducing agent must then be removed before adding this compound.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of an organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark. Gentle mixing during incubation can improve labeling efficiency.
-
Quenching: Add a quenching reagent, such as DTT, to a final concentration of 10-100 mM to stop the reaction by reacting with any unreacted this compound. Incubate for at least 30 minutes.
-
Purification: Separate the labeled protein from the unreacted this compound and quenching reagent using a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of fluorescein at ~494 nm.
Experimental Workflow for Studying Protein-Ligand Interaction using this compound
This workflow outlines how this compound can be used to study the interaction between a protein and its ligand.
References
The Core Principles of 5-IAF Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with 5-iodoacetamidofluorescein (5-IAF) protein labeling. This compound is a thiol-reactive fluorescent dye widely used to covalently label proteins, enabling their detection and characterization in various biological assays.
Core Principle and Mechanism of Action
5-Iodoacetamidofluorescein (this compound) is a derivative of the popular fluorophore, fluorescein.[1][2] It is specifically designed for the covalent labeling of proteins and other biomolecules containing free sulfhydryl (thiol) groups, which are primarily found on cysteine residues.[1][2] The labeling reaction is based on the reactivity of the iodoacetamido group of this compound towards the nucleophilic sulfhydryl group of cysteine.
The core mechanism involves a nucleophilic substitution reaction where the sulfur atom of the cysteine's thiol group attacks the carbon atom attached to the iodine in the iodoacetamide moiety of this compound. This results in the displacement of the iodide ion and the formation of a stable thioether bond between the protein and the fluorescein dye.[1] This covalent linkage ensures a permanent label that is well-suited for a variety of downstream applications.
Quantitative Data for this compound Protein Labeling
The following table summarizes key quantitative parameters for this compound, which are essential for designing and troubleshooting labeling experiments.
| Parameter | Value | Notes |
| Excitation Wavelength (Ex) | ~495 nm | Optimal wavelength for exciting the fluorescein moiety.[2] |
| Emission Wavelength (Em) | ~520 nm | The peak wavelength of the emitted fluorescence.[2] |
| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ | At ~495 nm. |
| Quantum Yield | ~0.9 | In aqueous solution. |
| Optimal pH for Labeling | 7.0 - 8.0 | The reaction rate is significantly higher in this range due to the deprotonation of the sulfhydryl group.[1][3] |
| Recommended Molar Excess of Dye | 5- to 20-fold | The optimal ratio depends on the number of available cysteine residues and the desired degree of labeling.[1] |
| Reaction Time | 2 hours to overnight | Dependent on temperature, pH, and protein concentration.[1] |
| Reaction Temperature | 4°C to Room Temperature (22°C) | Lower temperatures can be used to slow down the reaction and potentially increase specificity.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound protein labeling. These protocols are general and may require optimization for specific proteins and applications.
Protein Preparation for Labeling
For successful and specific labeling, proper preparation of the protein sample is crucial.
A. Reduction of Disulfide Bonds (if necessary):
Many proteins contain cysteine residues that are involved in disulfide bonds and are therefore not available for labeling. These disulfide bonds must be reduced to free sulfhydryl groups.
-
Reagents:
-
Protein solution (1-10 mg/mL)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5, containing 1-5 mM EDTA)
-
-
Protocol:
-
Dissolve the protein in the Conjugation Buffer to the desired concentration.
-
Add a 10- to 50-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the reducing agent using a desalting column or dialysis against the Conjugation Buffer. This step is critical as the reducing agent will compete with the protein's sulfhydryl groups for reaction with this compound.[1]
-
B. Introduction of Sulfhydryl Groups (Alternative):
If a protein lacks accessible cysteine residues, sulfhydryl groups can be introduced by modifying primary amines (e.g., on lysine residues) using reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane (Traut's Reagent).[1]
This compound Labeling Reaction
This protocol describes the covalent attachment of this compound to the prepared protein.
-
Reagents:
-
Reduced protein solution (from step 3.1)
-
This compound stock solution (typically 10 mg/mL in DMF or DMSO)
-
Conjugation Buffer (as above)
-
-
Protocol:
-
Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.[1]
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark to prevent photobleaching of the dye.[1]
-
The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to quench the unreacted this compound.
-
Purification of the Labeled Protein
It is essential to remove the unreacted this compound from the labeled protein to ensure accurate quantification and to prevent interference in downstream applications.
-
Method:
-
Size-Exclusion Chromatography (Desalting Column): This is the most common and effective method. Equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. The larger, labeled protein will elute first, while the smaller, unreacted dye will be retained and elute later.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer for an extended period (e.g., 2-3 buffer changes over 24-48 hours) to allow the small, unreacted dye to diffuse out.
-
Determination of the Degree of Labeling
To characterize the labeled protein, it is important to determine the ratio of moles of dye per mole of protein. This can be calculated using the absorbance of the protein and the dye.
-
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at ~495 nm (for this compound).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm. A correction factor may be needed to account for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the dye using the molar extinction coefficient of this compound at ~495 nm (~75,000 cm⁻¹M⁻¹).
-
The degree of labeling is the ratio of the molar concentration of the dye to the molar concentration of the protein.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound protein labeling.
Caption: Mechanism of this compound reaction with a cysteine residue.
References
An In-Depth Technical Guide to 5-IAF Sulfhydryl-Reactive Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the sulfhydryl-reactive chemistry of 5-Iodoacetamidofluorescein (5-IAF), a widely used fluorescent probe for studying protein structure and function. We will delve into the core principles of its reactivity, provide detailed experimental protocols, and illustrate its application in elucidating complex biological signaling pathways.
Core Principles of this compound Chemistry
This compound is a derivative of the popular fluorophore, fluorescein, that has been modified with an iodoacetamide functional group. This group allows for the specific covalent labeling of sulfhydryl groups, most notably those found on cysteine residues in proteins.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated sulfhydryl group (thiolate anion, -S⁻) of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the iodine on the iodoacetamide moiety of this compound. This results in the formation of a stable and irreversible thioether bond, with iodide serving as the leaving group.[1][2] The reaction is highly specific for sulfhydryl groups under controlled pH conditions.[3]
The rate of this second-order reaction is dependent on several factors, including the concentration of both the thiolate anion and this compound, the pH of the solution, and the temperature.[2] The pKa of the cysteine sulfhydryl group is approximately 8.5, meaning that at physiological pH (around 7.4), a significant portion of the cysteine residues will be in the more reactive thiolate form. Increasing the pH to slightly alkaline conditions (pH 7.5-8.5) can further enhance the reaction rate by increasing the concentration of the thiolate anion. However, at pH values above 8.5, the reactivity of iodoacetamide with other nucleophilic amino acid side chains, such as lysines, can increase, leading to a loss of specificity.[3]
It is also crucial to perform the labeling reaction in the dark, as iodoacetamide and its derivatives are sensitive to light.[3]
Quantitative Data for this compound and Related Compounds
The following tables summarize key quantitative data for this compound and its parent fluorophore, fluorescein, to aid in experimental design and data analysis.
| Parameter | Value | Notes |
| Molecular Formula | C₂₂H₁₄INO₆ | |
| Molecular Weight | 515.25 g/mol | [4] |
| Excitation Maximum (λex) | ~491 nm | Can shift upon conjugation to a protein.[2] |
| Emission Maximum (λem) | ~518 nm | Can shift upon conjugation to a protein.[2] |
| Reaction Stoichiometry | 1:1 | One molecule of this compound reacts with one sulfhydryl group.[2] |
| Fluorophore | Quantum Yield (Φ) | Lifetime (τ) | Conditions |
| Fluorescein (free) | ~0.92 | ~4.1 ns | In 0.1 M NaOH.[5] |
| Fluorescein-labeled antibody | Variable (relative to free dye) | - | Dependent on the degree of labeling and local environment.[5] |
| Alexa488-phalloidin-labeled actin | - | ~2.6 ns (relaxing) to ~3.3 ns (rigor) | Lifetime changes report on cross-bridge binding.[6][7] |
| DEAC-pda-ATP bound to actomyosin | - | ~1.20 ns | Demonstrates how the local environment of a fluorophore affects its lifetime.[3] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general workflow for labeling a protein with this compound. Optimization will be required for specific proteins and applications.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0)
-
Quenching reagent (e.g., 2-mercaptoethanol or excess DTT)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 20-fold molar excess of DTT or TCEP and incubate for 1-2 hours at room temperature.
-
Remove the reducing agent by dialysis or using a desalting column equilibrated with Labeling Buffer. This step is critical as the reducing agent will react with this compound.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours to overnight at 4°C or room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10 mM) to react with any unreacted this compound. Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorescein (at ~494 nm).
-
Specific Protocol: Labeling of Na⁺/K⁺-ATPase to Study Conformational Changes
This protocol is adapted from studies investigating the conformational dynamics of the Na⁺/K⁺-ATPase using this compound.[1][2]
Materials:
-
Purified Na⁺/K⁺-ATPase enzyme preparation
-
This compound
-
Labeling Buffer: 25 mM imidazole, 1 mM EDTA, pH 7.5
-
Washing Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5
-
Quenching Solution: 1 mM cysteine in Labeling Buffer
Procedure:
-
Enzyme Preparation:
-
Suspend the purified Na⁺/K⁺-ATPase in the Labeling Buffer at a concentration of 1-2 mg/mL.
-
-
Labeling Reaction:
-
Add this compound to the enzyme suspension to a final concentration of 20 µM.
-
Incubate the mixture for 45 minutes at 37°C in the dark with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold Quenching Solution.
-
-
Purification:
-
Centrifuge the labeled enzyme at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in Washing Buffer and repeat the centrifugation step three times to remove unreacted this compound.
-
-
Storage:
-
Resuspend the final pellet of this compound-labeled Na⁺/K⁺-ATPase in a suitable storage buffer and store at -80°C.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the application of this compound in studying biological processes.
Conclusion
This compound remains a powerful tool for investigating protein structure, dynamics, and interactions. Its specific reactivity with sulfhydryl groups, coupled with the sensitivity of its fluorescence to the local environment, allows researchers to probe conformational changes in real-time. By understanding the core chemistry and optimizing labeling protocols, scientists can effectively employ this compound to gain valuable insights into a wide range of biological processes, from enzyme kinetics to complex signaling cascades. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound in your research endeavors.
References
- 1. Rapid kinetic analyses of the Na+/K(+)-ATPase distinguish among different criteria for conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Lifetime Imaging to Detect Actomyosin States in Mammalian Muscle Sarcomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Iodoacetamido)fluorescein = 90 HPLC 63368-54-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Lifetime of Actin in the FHC Transgenic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence lifetime of actin in the familial hypertrophic cardiomyopathy transgenic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Iodoacetamidofluorescein (5-IAF) for Researchers
Introduction
5-Iodoacetamidofluorescein (5-IAF) is a derivative of the highly fluorescent molecule fluorescein, engineered for the specific labeling of biomolecules.[1][2] It features an iodoacetamide reactive group that primarily targets sulfhydryl (thiol) groups, which are present on the side chains of cysteine residues in proteins and peptides.[3][4] This specificity allows for the site-directed covalent attachment of a bright, green-fluorescent probe to proteins, enabling a wide range of applications in biochemical and cellular research.[5]
The reaction between the iodoacetamide moiety of this compound and a thiol group forms a stable thioether bond, typically under physiological pH conditions (pH 7.0-8.0).[1][6] While highly specific for thiols, at pH levels above 8.0, the iodoacetamide group can exhibit some reactivity towards other amino acid residues like methionine, histidine, and tyrosine if free sulfhydryls are not present.[1] Due to its high quantum yield and strong absorbance near the 488 nm argon-ion laser line, this compound is a popular choice for fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[7] Its spectral properties can be sensitive to the local environment, providing insights into conformational changes and ligand binding events in labeled proteins.[2]
Spectroscopic and Physicochemical Properties
The utility of this compound as a fluorescent probe is defined by its distinct excitation and emission characteristics, high molar extinction coefficient, and reactivity. These key quantitative parameters are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~492 nm | [1][2][4][7][8] |
| Emission Maximum (λem) | ~518 nm | [1][2][4][7][8] |
| Molar Extinction Coefficient (ε) | 70,000 - 85,000 M⁻¹cm⁻¹ | [1][7] |
| Molecular Weight | 515.3 g/mol | [2][4][9] |
| Molecular Formula | C₂₂H₁₄INO₆ | [1][2][4] |
| Recommended Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [2][8] |
| Storage Conditions | -20°C, protected from light, desiccated | [1][4][8] |
Principle of Thiol-Reactive Labeling
The core of this compound's utility lies in the chemical reaction between its iodoacetamide group and the sulfhydryl group of a cysteine residue. This reaction is a nucleophilic substitution where the thiol acts as the nucleophile, attacking the carbon atom bonded to the iodine. This results in the displacement of the iodide ion and the formation of a stable covalent thioether linkage.
Experimental Protocols
The following sections provide a generalized methodology for labeling proteins with this compound. Optimization is often necessary for each specific protein.[1]
Preparation of Protein and Reagents
Protein Preparation:
-
The protein of interest should be purified and dissolved in a suitable buffer, free of primary amines (like Tris) or thiols, at a concentration of 1-10 mg/mL.[1][10] A phosphate buffer (e.g., PBS) at pH 7.0-7.5 is commonly used.
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced.[1] This can be achieved by incubating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][11]
-
Crucially , the reducing agent must be removed before adding this compound to prevent it from reacting with the dye.[11] This is typically done using a desalting column or dialysis.[1]
This compound Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a stock solution of this compound at 1-10 mg/mL in anhydrous DMF or DMSO.[1][2]
-
This solution should be prepared fresh immediately before use and protected from light, as this compound is light-sensitive, especially in solution.[1][7] Do not store this compound in aqueous solutions.[1]
Protein Labeling Reaction
-
To the prepared protein solution, add the this compound stock solution. The amount added should correspond to a 5- to 20-fold molar excess of the dye relative to the protein.[1]
-
Mix the components gently and incubate the reaction for 2 hours to overnight at 4°C or room temperature. The reaction should be carried out in the dark to prevent photobleaching of the fluorophore.[1][10]
-
The optimal pH for the reaction is between 7.0 and 8.0.[1] If necessary, the pH can be maintained by adding small amounts of a base like NaOH.[1]
Purification of Labeled Protein
-
After the incubation period, it is essential to remove the unreacted, free this compound from the labeled protein.[1]
-
This separation is typically achieved by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) or by extensive dialysis against a suitable buffer.[1][10]
-
Successful removal can often be visually confirmed as the labeled protein (yellow-orange) separates from the free dye.[10]
Characterization and Storage
-
The degree of labeling (DOL), or fluorophore-to-protein ratio (F/P), can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~492 nm (for this compound).[1]
-
Store the final labeled protein conjugate under conditions appropriate for the specific protein's stability, typically at 4°C for short-term storage or at -20°C to -80°C in single-use aliquots for long-term storage.[1][12] Protect the labeled protein from light.[1]
Mandatory Visualizations
Experimental Workflow for Protein Labeling
The general procedure for covalently labeling a protein with this compound involves a series of sequential steps from preparation to final characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-(Iodoacetamido)fluorescein (CAS 63368-54-7) | Abcam [abcam.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. empbiotech.com [empbiotech.com]
- 8. This compound [5-Iodoacetamidofluorescein] - 25 mg [anaspec.com]
- 9. 5-Iodoacetamidofluorescein | C22H14INO6 | CID 123822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein labeling protocol [abberior.rocks]
An In-depth Technical Guide to 5-IAF for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-iodoacetamidofluorescein (5-IAF), a thiol-reactive fluorescent dye widely used for conjugating to proteins. We will delve into the core principles of this compound conjugation, provide detailed experimental protocols, present quantitative data for optimizing labeling reactions, and illustrate key concepts with diagrams.
Core Principles of this compound Protein Conjugation
5-Iodoacetamidofluorescein (this compound) is a derivative of the popular fluorophore, fluorescein. It is functionalized with an iodoacetamide group, which allows for specific covalent attachment to sulfhydryl groups (-SH) found in the side chains of cysteine residues within proteins.
Reaction Mechanism: The conjugation reaction proceeds via a nucleophilic substitution reaction, where the sulfhydryl group of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the sulfhydryl group is deprotonated to the more nucleophilic thiolate anion.
Specificity: While iodoacetamides primarily react with cysteine residues, some off-target reactions can occur at higher pH values or with prolonged reaction times. These include reactions with the imidazole group of histidine, the thioether of methionine, or the phenolic group of tyrosine. However, under controlled conditions, the reaction is highly selective for sulfhydryl groups.
Quantitative Data for Optimal Conjugation
Optimizing the labeling reaction is critical for achieving the desired degree of labeling (DOL) without compromising protein function. The following tables summarize key quantitative parameters for this compound and provide guidance on reaction conditions.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) | 82,000 M⁻¹cm⁻¹ at 491 nm | [1] |
| Excitation Maximum (λex) | ~491 nm | [1] |
| Emission Maximum (λem) | ~518 nm | [1] |
| Correction Factor (A280) | 0.3 | [1] |
Table 1: Spectroscopic Properties of this compound.
| Parameter | Recommended Range | Considerations |
| pH | 7.5 - 8.5 | Higher pH increases the reaction rate but also the risk of off-target labeling and hydrolysis of the iodoacetamide group. |
| Temperature | 4 - 25°C | Lower temperatures can be used to slow down the reaction and minimize protein degradation, while room temperature allows for faster conjugation. |
| Incubation Time | 2 - 16 hours | The optimal time depends on the protein, temperature, and desired DOL. Monitor the reaction to avoid over-labeling. |
| Molar Excess of this compound to Protein | 5 - 20 fold | A higher molar excess will drive the reaction towards a higher DOL. The optimal ratio should be determined empirically for each protein. |
Table 2: Recommended Reaction Conditions for this compound Protein Conjugation.
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with available free sulfhydryl groups.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)
-
Quenching reagent (e.g., 1 M β-mercaptoethanol or dithiothreitol)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of any thiol-containing reagents from previous purification steps. If necessary, perform a buffer exchange into the reaction buffer.
-
Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
-
Initiate Conjugation: While gently stirring, add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubate: Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purify Conjugate: Remove the unreacted dye and quenching reagent by gel filtration chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Labeling Proteins with Disulfide Bonds
For proteins where the target cysteines are involved in disulfide bonds, a reduction step is necessary prior to labeling.
Materials:
-
Protein solution
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Other materials as listed in Protocol 3.1.
Procedure:
-
Reduce Disulfide Bonds: Add DTT or TCEP to the protein solution to a final concentration of 10-20 mM. Incubate for 1-2 hours at room temperature.
-
Remove Reducing Agent: Remove the DTT or TCEP by gel filtration or dialysis against a nitrogen-purged reaction buffer. This step is crucial as the reducing agent will compete with the protein's sulfhydryl groups for this compound.
-
Proceed with Labeling: Follow steps 2-6 from Protocol 3.1.
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and 491 nm (A491) using a spectrophotometer.
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A491 x 0.3)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The correction factor of 0.3 accounts for the absorbance of this compound at 280 nm.[1]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A491 / 82,000
-
Where 82,000 is the molar extinction coefficient of this compound at 491 nm.[1]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for this compound protein conjugation.
Caption: General workflow for the conjugation of this compound to a protein.
Signaling Pathway Example: Actin Cytoskeleton Dynamics
This compound labeled actin is a valuable tool for studying the dynamic processes of the actin cytoskeleton, such as treadmilling and retrograde flow, which are fundamental to cell motility and morphogenesis.
Caption: Simplified model of actin treadmilling and retrograde flow.
Conclusion
This compound remains a robust and widely used fluorescent probe for protein conjugation. Its specific reactivity towards sulfhydryl groups allows for targeted labeling of proteins, enabling a broad range of applications in cell biology, biochemistry, and drug development. By carefully controlling the reaction conditions and properly characterizing the resulting conjugate, researchers can generate high-quality fluorescently labeled proteins for their specific research needs. This guide provides the fundamental knowledge and practical protocols to successfully utilize this compound in protein conjugation studies.
References
5-Iodoacetamidofluorescein (5-IAF): A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent dye widely utilized in molecular biology to investigate protein structure, function, and dynamics. Its utility stems from its ability to covalently label proteins, primarily at cysteine residues, allowing for sensitive detection and analysis through various fluorescence-based techniques. This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and data interpretation for researchers in academia and the pharmaceutical industry.
Core Principles of this compound Labeling
This compound contains an iodoacetamide reactive group that specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues under physiological to slightly alkaline conditions (pH 7-8.5).[1] While iodoacetamides can also react with other nucleophilic residues like methionine, histidine, and tyrosine, the reaction with thiols is significantly more rapid and efficient.[2] This specificity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites.
Upon covalent attachment, the fluorescent properties of the fluorescein moiety of this compound enable the visualization and quantification of the labeled protein. The fluorescence of this compound is sensitive to its local environment, a characteristic that can be exploited to monitor changes in protein conformation.[3]
Physicochemical and Spectral Properties
A thorough understanding of the spectral properties of this compound is crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference |
| Molecular Weight | 515.25 g/mol | [4] |
| Excitation Maximum (λex) | ~494 nm | [2] |
| Emission Maximum (λem) | ~518 nm | [2] |
| Molar Extinction Coefficient (ε) | 80,000 - 85,000 M⁻¹cm⁻¹ at 492 nm | [2] |
| Solubility | Soluble in DMF, DMSO, and aqueous buffers at pH > 6 | [2][4] |
| Reactive Group | Iodoacetamide | [2] |
| Primary Target | Sulfhydryl groups (cysteine) | [2] |
Key Applications in Molecular Biology
The versatility of this compound has led to its adoption in a wide array of molecular biology techniques:
-
Protein Labeling and Detection: The most fundamental application of this compound is the covalent labeling of proteins for subsequent visualization in SDS-PAGE gels, fluorescence microscopy, or flow cytometry.[5] This allows for the tracking and quantification of proteins in various biological contexts.
-
Studying Protein Conformation and Dynamics: Changes in the local environment of the attached this compound molecule upon protein conformational changes can lead to alterations in its fluorescence properties, such as intensity and polarization. This principle is employed to study protein folding, ligand binding, and the activation of receptors like G protein-coupled receptors (GPCRs).[3][6]
-
Fluorescence Resonance Energy Transfer (FRET): this compound can serve as a donor or acceptor fluorophore in FRET-based assays. FRET is a powerful technique for measuring intramolecular and intermolecular distances in the range of 10-100 Å, making it ideal for studying protein-protein interactions and dynamic conformational changes in real-time.[7][8]
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general workflow for labeling a purified protein with this compound. Optimization is often necessary for specific proteins.
Materials:
-
Purified protein with at least one cysteine residue
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with 10-20 mM DTT for 1 hour at room temperature or with TCEP according to the manufacturer's instructions.
-
Remove the reducing agent using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove unreacted this compound from the labeled protein using a desalting column or by dialysis against the labeling buffer.[2]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 494 nm (for this compound concentration).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and this compound.
-
Workflow for covalent labeling of proteins with this compound.
Monitoring GPCR Conformational Changes
This conceptual workflow illustrates how this compound can be used to study ligand-induced conformational changes in a G protein-coupled receptor (GPCR).
Methodology:
-
Site-Directed Mutagenesis: Introduce a cysteine residue at a specific site within the GPCR, typically in a region expected to undergo conformational change upon activation (e.g., the cytoplasmic end of a transmembrane helix).
-
Expression and Purification: Express the mutant GPCR in a suitable system (e.g., insect or mammalian cells) and purify it, often in detergent micelles or nanodiscs.
-
Labeling with this compound: Label the purified GPCR with this compound as described in the general protocol.
-
Fluorescence Spectroscopy:
-
Record the baseline fluorescence spectrum of the this compound labeled GPCR.
-
Introduce a ligand (agonist or antagonist) and monitor the changes in fluorescence intensity, emission wavelength, or anisotropy over time.
-
An increase or decrease in fluorescence can indicate a conformational change that alters the environment of the this compound probe.
-
-
Data Analysis: Correlate the observed fluorescence changes with ligand binding and receptor activation to map the structural dynamics of the GPCR.
Workflow for studying GPCR conformational changes using this compound.
Data Presentation and Interpretation
Quantitative data from this compound experiments should be meticulously recorded and presented.
Table 1: Example Data for Degree of Labeling Calculation
| Parameter | Value |
| A₂₈₀ (Labeled Protein) | 0.85 |
| A₄₉₄ (Labeled Protein) | 0.42 |
| ε₂₈₀ (Protein) | 65,000 M⁻¹cm⁻¹ |
| ε₄₉₄ (this compound) | 82,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for this compound at 280nm | 0.3 |
| Calculated Protein Concentration | 11.8 µM |
| Calculated Dye Concentration | 5.12 µM |
| Degree of Labeling (Dye/Protein) | 0.43 |
Note: The correction factor accounts for the absorbance of this compound at 280 nm.
Interpretation of Fluorescence Changes:
-
Increase in Fluorescence Intensity: May indicate the movement of the this compound probe to a more hydrophobic environment, which can enhance its quantum yield.
-
Decrease in Fluorescence Intensity (Quenching): Can be caused by the probe moving closer to quenching residues (e.g., tryptophan) or into a more aqueous environment.
-
Shift in Emission Wavelength (λem): A blue shift (to shorter wavelengths) typically signifies a more hydrophobic environment, while a red shift (to longer wavelengths) suggests a more polar environment.
Conclusion
5-Iodoacetamidofluorescein remains a cornerstone fluorescent probe in molecular biology. Its thiol-reactivity, coupled with the environmentally sensitive fluorescence of the fluorescein moiety, provides a powerful tool for labeling proteins and elucidating their complex structural dynamics. By following well-defined protocols and carefully interpreting the resulting data, researchers can leverage this compound to gain significant insights into the mechanisms of protein function, interaction, and regulation, thereby advancing both fundamental biological understanding and the development of novel therapeutics.
References
- 1. Protein labeling protocol [abberior.rocks]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Monitoring protein conformational changes using fluorescent nanoantennas | Springer Nature Experiments [experiments.springernature.com]
- 4. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Solubility and Stability of 5-Iodoacetamidofluorescein (5-IAF)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-iodoacetamidofluorescein (5-IAF), a widely used thiol-reactive fluorescent probe. Understanding these core characteristics is paramount for its effective application in labeling proteins, peptides, and other biomolecules in research, diagnostics, and drug development. This document outlines quantitative solubility data, factors influencing stability, detailed experimental protocols, and visualizations of key processes.
Core Properties of 5-Iodoacetamidofluorescein
This compound is a derivative of fluorescein containing an iodoacetamide reactive group. This group preferentially reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1] This specific reactivity makes it an invaluable tool for fluorescently labeling and subsequently detecting and tracking biomolecules.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄INO₆ | [2] |
| Molecular Weight | 515.3 g/mol | [2][3][4] |
| Excitation Maximum (λex) | ~491-492 nm | [2] |
| Emission Maximum (λem) | ~515-518 nm | [2] |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ at pH 9 | |
| Quantum Yield (Φ) | 0.79 - 0.95 | [5] |
| Appearance | Yellow to orange crystalline solid | [2] |
Solubility of this compound
The solubility of this compound is a critical consideration for preparing stock solutions and performing labeling reactions. It exhibits good solubility in polar aprotic organic solvents and limited solubility in aqueous buffers, which is pH-dependent.
Solubility in Organic Solvents
This compound is readily soluble in common organic solvents used for preparing stock solutions. Concentrated stock solutions in these solvents can be stored for short periods, protected from light and moisture.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL to 30 mg/mL | [2] |
Solubility in Aqueous Solutions
The aqueous solubility of this compound is significantly influenced by pH. It is more soluble in buffers with a pH greater than 6.[1] For labeling reactions, it is common to prepare a concentrated stock solution in an organic solvent like DMF or DMSO and then add it to the aqueous reaction buffer.
| Solvent System | Solubility | Reference |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
| Ethanol | 500 µg/mL | [2] |
| Methanol | 20 mg/mL (clear to slightly hazy) | |
| Aqueous Buffers (pH > 6) | Soluble | [1] |
Stability of this compound
The stability of this compound is influenced by several factors, including light, pH, temperature, and the presence of nucleophiles. Proper handling and storage are crucial to maintain its reactivity and prevent degradation.
Storage and Handling
For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1][2][4][6][7] It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[1]
Stock solutions of this compound in organic solvents should also be stored at -20°C and protected from light. It is advisable to prepare fresh solutions for immediate use, as this compound is unstable in solution, especially in aqueous environments.[1][6] Do not store this compound in aqueous solutions for extended periods.[1]
Degradation Pathways
The primary modes of degradation for this compound include photodegradation and hydrolysis.
-
Photodegradation: Like many fluorescent molecules, this compound is susceptible to degradation upon exposure to light, particularly in solution.[1][6] This can lead to a loss of fluorescence and reactivity. Therefore, all steps involving this compound solutions should be performed in the dark or with minimal light exposure.
The logical relationship of this compound's reactivity and degradation is visualized in the following diagram:
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving this compound, primarily focusing on protein labeling.
Preparation of this compound Stock Solution
A standard protocol for preparing a this compound stock solution is as follows:
-
Equilibrate the vial of this compound powder to room temperature.
-
Dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mg/mL.[1]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Use within a short period for best results.
The workflow for preparing a this compound stock solution is illustrated below:
General Protein Labeling Protocol
This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0). The buffer should be free of thiols.
-
This compound stock solution (in DMF or DMSO).
-
Reducing agent (optional, e.g., DTT or TCEP) if the protein has disulfide bonds that need to be reduced to expose free thiols.
-
Quenching reagent (e.g., 2-mercaptoethanol, cysteine, or DTT).
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by incubating with a reducing agent (e.g., 10-fold molar excess of DTT for 30 minutes at room temperature).
-
Remove the reducing agent by dialysis or using a desalting column before adding this compound.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10-50 mM) to stop the reaction by consuming the unreacted this compound.
-
Incubate for at least 1 hour at room temperature.
-
-
Purification:
-
Remove the unreacted this compound and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the protein-containing fractions.
-
The experimental workflow for protein labeling is depicted in the following diagram:
Conclusion
The successful use of 5-iodoacetamidofluorescein as a fluorescent label is critically dependent on a thorough understanding of its solubility and stability. Proper preparation of stock solutions in appropriate organic solvents and careful consideration of its lability in aqueous solutions and upon light exposure are essential for achieving efficient and reproducible labeling of biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-Iodoacetamidofluorescein | C22H14INO6 | CID 123822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Depot 5-Iodoacetamidofluorescein (this compound) B2011353 | LabX.com [labx.com]
- 5. This compound [5-Iodoacetamidofluorescein] *CAS 63368-54-7* | AAT Bioquest [aatbio.com]
- 6. empbiotech.com [empbiotech.com]
- 7. bluetigerscientific.com [bluetigerscientific.com]
Methodological & Application
Application Notes and Protocols for 5-IAF Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent dye widely used for covalently labeling proteins and peptides at cysteine residues. The iodoacetamide group of this compound selectively reacts with the sulfhydryl group of cysteine to form a stable thioether bond, resulting in a fluorescently tagged protein. This allows for the sensitive detection and tracking of proteins in various applications, including fluorescence microscopy, flow cytometry, and in vitro biochemical assays. Labeled proteins can be used to study protein structure, dynamics, interactions, and localization.
Principle of Reaction
The labeling reaction is based on the alkylation of the sulfhydryl group of a cysteine residue by the iodoacetyl group of this compound. This reaction proceeds optimally at a slightly alkaline pH (7.0-8.0) and results in the formation of a stable, covalent thioether linkage.
Applications
This compound labeled proteins are valuable tools for a wide range of biological research areas:
-
Protein-Protein Interaction Studies: To investigate the binding and association of proteins.
-
Conformational Change Analysis: To monitor structural changes in proteins upon ligand binding or other stimuli. A notable example is the study of the Na+/K+-ATPase ion pump, where fluorescent probes like this compound are used to track the E1-E2 conformational transitions that are central to its ion transport cycle.[1][2]
-
Enzyme Kinetics: To study enzyme activity and inhibition.
-
Cellular Imaging: To visualize the localization and trafficking of proteins within living cells.[3]
-
Muscle Fiber Studies: this compound has been used to label proteins like actin and myosin to study their interactions during muscle contraction.[4][5][6][7]
Experimental Protocols
Materials and Reagents
-
Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0). The buffer should be free of thiol-containing reagents.
-
This compound (MW: 515.3 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (optional, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction termination reagent (e.g., 2-mercaptoethanol or excess DTT)
-
Purification system (e.g., dialysis membrane, size-exclusion chromatography column, or centrifugal ultrafiltration devices)
-
Spectrophotometer
Protocol Steps
1. Preparation of this compound Stock Solution:
-
Dissolve 1 mg of this compound in 100 µL of anhydrous DMF to prepare a ~19.4 mM stock solution.
-
This stock solution should be prepared fresh immediately before use as this compound is light-sensitive and unstable in solution.
2. Protein Preparation:
-
Dissolve the protein of interest in a thiol-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 7.0 and 8.0.
-
Optional - Reduction of Disulfide Bonds: If the cysteine residues in the protein are oxidized and form disulfide bonds, they must be reduced to free sulfhydryls for labeling.
-
Add a 10- to 20-fold molar excess of DTT to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove the excess DTT by dialysis against a thiol-free buffer or by using a desalting column.
-
3. Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein. A higher molar excess can increase the labeling efficiency but may also lead to non-specific labeling or protein aggregation.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark. Protect the reaction from light to prevent photobleaching of the fluorescein dye.
4. Termination of the Reaction:
-
To stop the labeling reaction, add a thiol-containing reagent like 2-mercaptoethanol or an excess of DTT to a final concentration of 10-50 mM. This will react with any unreacted this compound.
-
Incubate for at least 30 minutes at room temperature.
5. Purification of the Labeled Protein:
-
It is crucial to remove the unreacted this compound and the reaction byproducts from the labeled protein. This can be achieved by:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with several buffer changes.
-
Size-Exclusion Chromatography (Gel Filtration): Pass the reaction mixture through a desalting column to separate the larger labeled protein from the smaller, unreacted dye molecules.
-
Centrifugal Ultrafiltration: Use a centrifugal device with a molecular weight cutoff appropriate for the protein of interest to concentrate the labeled protein and remove small molecules.
-
6. Determination of the Degree of Labeling (DOL):
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and 494 nm (A_max for this compound).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A_max / (ε_dye × path length)
-
Concentration of Protein (M) = [A_280 - (A_max × CF)] / (ε_protein × path length)
-
Where:
-
ε_dye is the molar extinction coefficient of this compound at 494 nm (typically ~75,000 M⁻¹cm⁻¹).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, this is approximately 0.3).
-
The path length is typically 1 cm.
-
-
-
-
Calculate the DOL:
-
DOL = (Molarity of Dye) / (Molarity of Protein)
-
An optimal DOL is typically between 2 and 10 for antibodies to avoid issues like protein aggregation or fluorescence quenching.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | ~10-20 mM in DMF or DMSO | Prepare fresh before use. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer pH | 7.0 - 8.0 | Optimal for thiol-iodoacetamide reaction. |
| Molar Excess of this compound | 5 to 20-fold | Optimize for each protein to achieve desired DOL. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation may be needed for less reactive thiols. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperature can reduce protein degradation. |
| Excitation Wavelength (λex) | ~494 nm | |
| Emission Wavelength (λem) | ~518 nm | |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ at 494 nm |
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Na+/K+-ATPase ion transport cycle.
References
- 1. Conformational changes in the alpha-subunit, and cation transport by Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational dynamics of the Na+/K+-ATPase probed by voltage clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Actin-Myosin Interactions within Muscle from 3D Electron Microscopy | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research reviews on myosin head interactions with F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-IAF Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Fluorescein-5-isothiocyanate (5-IAF, commonly known as FITC) is a widely utilized fluorescent dye for labeling antibodies and other proteins.[1][2] The isothiocyanate group of this compound reacts with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group on the antibody, to form a stable thiourea bond.[2][3] This conjugation method is a cornerstone for various immunofluorescence-based applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).[1][4][5]
The degree of labeling (DOL), or the fluorescein-to-protein (F/P) molar ratio, is a critical parameter that influences the performance of the conjugated antibody.[1] Over-labeling can lead to fluorescence quenching, protein aggregation, and a loss of antibody binding affinity, while under-labeling results in a weak signal.[1][6] Therefore, optimizing the molar ratio of this compound to the antibody during the conjugation reaction is essential for achieving the desired balance of bright fluorescence and preserved antibody function.[6]
These application notes provide a detailed protocol for the conjugation of this compound to antibodies, including methods for purification and characterization of the conjugate.
Materials
-
Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)[2]
-
This compound (Fluorescein-5-isothiocyanate, Isomer I)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5[2][7]
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Spectrophotometer
-
Quartz cuvettes
Experimental Protocols
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer. The presence of primary amines (e.g., Tris or glycine) or sodium azide in the antibody solution will compete with the conjugation reaction and must be removed.[6]
-
If necessary, dialyze the antibody against 1X PBS, pH 7.4, overnight at 4°C with at least two buffer changes.[8]
-
After dialysis, determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, the concentration (in mg/mL) can be estimated using the formula: Concentration (mg/mL) = A280 / 1.4.[1]
-
Adjust the antibody concentration to 1-2 mg/mL with PBS.
This compound is moisture-sensitive and should be dissolved in anhydrous DMSO immediately before use.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 5 mg/mL solution of this compound in anhydrous DMSO.[2][8]
The molar ratio of this compound to antibody is a critical parameter for successful conjugation. A common starting point is a 10:1 to 20:1 molar ratio of this compound to antibody.[1] The following protocol is for a 1 mg scale reaction.
-
Transfer 1 mg of the prepared antibody to a reaction tube.
-
Add 0.1 mL of 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5) for every 1 mL of antibody solution to raise the pH, which is optimal for the conjugation reaction.[7]
-
Calculate the volume of this compound solution needed. For a 15:1 molar ratio of this compound to IgG (MW ~150,000 g/mol ) and this compound (MW ~389 g/mol ):
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of this compound = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol
-
Mass of this compound = 1.0 x 10⁻⁷ mol * 389 g/mol = 3.89 x 10⁻⁵ g = 38.9 µg
-
Volume of 5 mg/mL this compound solution = 38.9 µg / 5 µg/µL = 7.78 µL
-
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature with continuous gentle mixing, protected from light.[7][9]
Unreacted this compound must be removed from the conjugated antibody to prevent non-specific fluorescence. Gel filtration chromatography is a common method for this separation.
-
Equilibrate a Sephadex G-25 desalting column with 1X PBS according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the conjugate with 1X PBS. The labeled antibody will be in the first colored fraction to elute, as it is larger and passes through the column more quickly than the smaller, unconjugated this compound molecules.
-
Collect the yellow-colored fractions containing the conjugated antibody.
The degree of labeling (F/P ratio) is determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for this compound).
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 495 nm (A495) using a spectrophotometer.
-
Calculate the concentration of the antibody and the F/P ratio using the following formulas:
-
Antibody Concentration (mg/mL) = [A280 - (A495 * 0.35)] / 1.4[1]
-
0.35 is the correction factor for the absorbance of this compound at 280 nm.
-
1.4 is the extinction coefficient of a typical IgG at 280 nm.
-
-
Moles of this compound = A495 / (75,000 * path length in cm)
-
75,000 M⁻¹cm⁻¹ is the molar extinction coefficient of this compound at 495 nm.
-
-
Moles of Antibody = Antibody Concentration (mg/mL) / 150,000
-
F/P Molar Ratio = Moles of this compound / Moles of Antibody
-
An optimal F/P ratio is typically between 3 and 8 for most applications.
Data Presentation
The following table summarizes the expected outcomes when varying the molar ratio of this compound to antibody in the conjugation reaction.
| This compound:Antibody Molar Ratio | Expected F/P Ratio | Antibody Recovery (%) | Relative Fluorescence Intensity | Potential Issues |
| 5:1 | 1-3 | >90% | Moderate | Lower signal intensity. |
| 10:1 | 3-5 | ~85% | High | Generally optimal for most applications. |
| 20:1 | 5-8 | ~75% | Very High | Increased risk of over-labeling, potential for aggregation and reduced antibody activity.[1] |
| 40:1 | >8 | <60% | High (potential quenching) | High likelihood of protein precipitation and loss of function.[1] |
Diagrams
Caption: Experimental workflow for the conjugation of this compound to antibodies.
Caption: Chemical reaction between an antibody and this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. biocompare.com [biocompare.com]
- 4. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Conjugation - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for 5-IAF in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodoacetamidofluorescein (5-IAF) is a fluorescent probe that is valuable for quantifying the levels of intracellular thiols, such as glutathione (GSH) and cysteine residues within proteins. As an iodoacetamide derivative of fluorescein, this compound covalently binds to free sulfhydryl groups, forming stable thioether bonds.[1] This property makes it a useful tool for assessing the redox state of cells and investigating the role of thiols in various cellular processes, including oxidative stress, apoptosis, and drug metabolism. Flow cytometry, with its ability to perform rapid, multi-parameter analysis of single cells, is an ideal platform for utilizing this compound to study cellular thiol dynamics within heterogeneous cell populations.[2]
These application notes provide detailed protocols for the use of this compound in flow cytometry, guidance on data analysis, and information on relevant cellular pathways.
Chemical Properties and Mechanism of Action
This compound is a thiol-reactive fluorescent dye with excitation and emission maxima of approximately 491 nm and 518 nm, respectively.[3] This makes it compatible with the standard 488 nm laser found in most flow cytometers. The iodoacetamide group of this compound reacts specifically with the sulfhydryl (-SH) group of thiols at physiological pH.[1] This reaction results in the formation of a stable thioether linkage, covalently attaching the fluorescein fluorophore to intracellular thiol-containing molecules. The fluorescence intensity of cells stained with this compound is directly proportional to the concentration of accessible intracellular thiols.
The chemical structure and reaction mechanism of this compound are important for understanding its application. The specificity for thiols allows for the targeted analysis of this important class of molecules involved in cellular redox homeostasis.
Experimental Protocols
Protocol 1: General Staining of Intracellular Thiols in Suspension Cells (e.g., Jurkat, Lymphocytes)
This protocol provides a general procedure for staining suspension cells with this compound to measure total intracellular thiol levels.
Materials:
-
This compound (5-Iodoacetamidofluorescein)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Flow cytometry tubes (5 mL polystyrene tubes)
-
Viability dye (e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye)
-
Optional: N-ethylmaleimide (NEM) as a negative control (thiol-blocking agent)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For optimal results, use cells in the logarithmic growth phase.
-
Harvest cells by centrifugation at 300-400 x g for 5 minutes at 4°C.[4]
-
Wash the cell pellet once with 10 mL of cold PBS.
-
Resuspend the cells in PBS or a suitable buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
-
This compound Staining:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store protected from light at -20°C.[1]
-
Dilute the this compound stock solution in PBS to the desired final working concentration. A titration experiment is recommended to determine the optimal concentration, typically in the range of 1-20 µM.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light. Incubation time and temperature may require optimization.[5]
-
-
Negative Control (Optional):
-
To confirm the specificity of this compound for thiols, pre-incubate a separate aliquot of cells with a thiol-blocking agent like N-ethylmaleimide (NEM) at a concentration of 100 µM for 15 minutes before adding this compound.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of cold PBS containing 2% FBS to remove unbound this compound. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Viability Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in the green channel (typically around 520-530 nm).
-
Acquire a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Protocol 2: Co-staining of Surface Markers and Intracellular Thiols
This protocol allows for the simultaneous analysis of intracellular thiol levels in specific cell subpopulations identified by surface marker expression.
Materials:
-
All materials from Protocol 1
-
Fluorochrome-conjugated antibodies specific for cell surface markers of interest
Procedure:
-
Cell Preparation:
-
Follow steps 1.1 to 1.4 from Protocol 1.
-
-
Surface Marker Staining:
-
Add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.[6]
-
Wash the cells once with cold PBS containing 2% FBS.
-
-
This compound Staining:
-
Follow steps 2.2 to 2.4 from Protocol 1.
-
-
Washing and Viability Staining:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, ensuring that the emission spectra of the antibody fluorochromes and this compound are adequately separated and compensated.
-
Gate on the specific cell populations based on their surface marker expression and then analyze the this compound fluorescence intensity within each gate.
-
Data Presentation
Quantitative data from this compound flow cytometry experiments should be presented clearly to allow for easy comparison between different experimental conditions.
| Parameter | Cell Type | This compound Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | Cell Viability (%) | Reference |
| Basal Thiol Level | Jurkat | 10 | 30 | 425,971 | >95% | [8] |
| Thiol Depletion (Staurosporine) | Jurkat | 10 | 30 | 289,169 | Not specified | [8] |
| Increased Thiols (MnSOD overexpression) | RGM1 | Not specified | Not specified | Significantly increased vs. control | Not specified | [9] |
| Increased Thiols (MnSOD overexpression) | RGK1 | Not specified | Not specified | Dramatically increased vs. control | Not specified | [9] |
Visualization
Signaling Pathway: Role of Thiols in Oxidative Stress
The following diagram illustrates the central role of intracellular thiols, primarily glutathione (GSH), in mitigating oxidative stress. Reactive oxygen species (ROS) can lead to cellular damage, and thiols are key components of the cellular antioxidant defense system.[10]
Caption: Cellular response to oxidative stress and the role of thiols.
Experimental Workflow
The following diagram outlines the key steps in a typical flow cytometry experiment using this compound for intracellular thiol measurement.
Caption: Experimental workflow for this compound staining in flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal | - Insufficient this compound concentration- Short incubation time- Low intracellular thiol levels- Inefficient cell permeabilization (if applicable for specific protocols) | - Titrate this compound concentration (1-20 µM)- Optimize incubation time (15-60 min)- Use a positive control cell line with known high thiol content- Ensure proper permeabilization if co-staining with intracellular antibodies |
| High background fluorescence | - Incomplete removal of unbound this compound- High cell autofluorescence- Non-specific binding to dead cells | - Perform additional washing steps- Include an unstained control to set the baseline fluorescence- Use a viability dye to exclude dead cells from the analysis |
| High cell death | - this compound toxicity at high concentrations- Harsh cell handling | - Lower the concentration of this compound- Handle cells gently during washing and resuspension steps- Perform a cell viability assay to assess the impact of the staining procedure |
Conclusion
This compound is a robust fluorescent probe for the quantitative analysis of intracellular thiols by flow cytometry. The protocols provided here offer a starting point for researchers to investigate the role of cellular redox status in their experimental systems. Optimization of staining conditions for each specific cell type and experimental setup is crucial for obtaining reliable and reproducible data. By combining this compound staining with viability dyes and antibodies against cell surface markers, it is possible to perform sophisticated, multi-parameter analyses of thiol dynamics in complex biological samples.
References
- 1. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress, thiol redox signaling methods in epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. microscopist.co.uk [microscopist.co.uk]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
- 7. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. researchgate.net [researchgate.net]
- 10. ROLE OF THIOLS IN OXIDATIVE STRESS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-IAF in Fluorescence Microscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Iodoacetamidofluorescein (5-IAF)
5-Iodoacetamidofluorescein (this compound) is a thiol-reactive fluorescent dye belonging to the fluorescein family.[1][2][3] It is widely utilized in biochemical and cellular research to fluorescently label proteins, peptides, and other biomolecules that contain free sulfhydryl groups, primarily found in cysteine residues.[3][4][5] The iodoacetamide group of this compound selectively reacts with sulfhydryl groups under mild pH conditions to form a stable thioether bond, making it an excellent tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[1][6]
The primary applications of this compound include labeling proteins to study their structure, dynamics, interactions, and localization within cells.[1][7] It has been successfully used to label a variety of proteins, including actin, myosin, and antibodies (IgG).[1]
Physicochemical Properties and Spectral Data
A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in experiments. This data is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 515.25 g/mol | [2][8] |
| Excitation Wavelength (λex) | ~491-494 nm | [1][2] |
| Emission Wavelength (λem) | ~518 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 80,000 - 85,000 M⁻¹cm⁻¹ at 492 nm | [1] |
| Solubility | Soluble in DMF and DMSO. Soluble in aqueous buffers at pH > 6. | [1][2] |
| Reactivity | Primarily reacts with sulfhydryl groups (-SH). Can also react with methionine, histidine, or tyrosine if free sulfhydryls are absent. | [1] |
| Storage | Store at -20°C, protected from light. | [1][9] |
Reaction Mechanism of this compound with Sulfhydryl Groups
The labeling of proteins with this compound relies on the nucleophilic substitution reaction between the iodoacetamide moiety of the dye and the sulfhydryl group of a cysteine residue. This reaction forms a stable covalent thioether bond.
Figure 1. Reaction of this compound with a protein sulfhydryl group.
Experimental Protocols
Here we provide detailed protocols for the fluorescent labeling of proteins and antibodies using this compound for fluorescence microscopy applications.
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with free sulfhydryl groups. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (containing free sulfhydryl groups)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or dithiothreitol)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). If a reducing agent is used, it must be removed by dialysis or a desalting column before adding this compound.[1]
-
This compound Stock Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.[1] Protect the solution from light.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.[1]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for at least 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and quenching reagent from the labeled protein using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be calculated by measuring the absorbance of the labeled protein at 280 nm (for protein) and 494 nm (for this compound).
-
Storage: Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[1]
Protocol 2: Labeling of IgG Antibodies with this compound
This protocol describes the labeling of Immunoglobulin G (IgG) antibodies with this compound. This involves the reduction of disulfide bonds in the hinge region of the antibody to generate free sulfhydryl groups for labeling.[1]
Materials:
-
IgG antibody (1-10 mg/mL)
-
Reducing Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
2-Mercaptoethylamine (2-MEA) or Dithiothreitol (DTT)
-
This compound
-
Dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Desalting column
Procedure:
A. Reduction of IgG:
-
Prepare the IgG solution in Reducing Buffer.
-
Add 2-MEA to a final concentration of 50 mM.[1]
-
Incubate for 90 minutes at 37°C.[1]
-
Remove the excess 2-MEA using a desalting column equilibrated with Conjugation Buffer.[1]
B. Labeling of Reduced IgG:
-
Prepare a 1 mg/mL solution of this compound in DMF immediately before use.[1]
-
Add a 5- to 10-fold molar excess of the this compound solution to the reduced IgG solution.[1]
-
Incubate for 2 hours at room temperature in the dark.[1]
-
Remove the unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.[1]
Experimental Workflow for Antibody Labeling and Cell Staining
The following diagram illustrates a typical workflow for labeling an antibody with this compound and its subsequent use for staining cells for fluorescence microscopy.
Figure 2. General workflow for antibody labeling and immunofluorescence.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure complete reduction of disulfide bonds if applicable. Optimize the molar ratio of this compound to protein. Check the pH of the reaction buffer; it should be between 7 and 8.
-
Protein Precipitation: This may occur at high dye-to-protein ratios. Reduce the amount of this compound used in the labeling reaction.
-
High Background Fluorescence: Ensure complete removal of unreacted this compound by thorough purification.
-
Photobleaching: Fluorescein derivatives are susceptible to photobleaching. Use an anti-fade mounting medium and minimize exposure to the excitation light.
-
Storage and Stability: this compound is light-sensitive, especially in solution.[1] Prepare solutions fresh and store labeled proteins protected from light. Avoid repeated freeze-thaw cycles.
By following these application notes and protocols, researchers can effectively utilize this compound for the fluorescent labeling of proteins and antibodies, enabling a wide range of applications in fluorescence microscopy and cellular analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. This compound (5-Iodoacetamidofluorescein) [myskinrecipes.com]
- 6. empbiotech.com [empbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [5-Iodoacetamidofluorescein] *CAS 63368-54-7* | AAT Bioquest [aatbio.com]
- 9. moleculardepot.com [moleculardepot.com]
Application Notes and Protocols for Quantification of Protein Labeling with 5-Iodoacetamidofluorescein (5-IAF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent dye widely used for labeling proteins and peptides. The iodoacetamide group of this compound specifically reacts with free sulfhydryl groups (cysteine residues) under mild conditions to form a stable thioether bond.[1] This labeling technique is instrumental in various biochemical and cellular studies, including protein structure and function analysis, protein-protein interactions, and conformational changes.[1][2] Accurate quantification of the degree of labeling is critical for ensuring experimental reproducibility and interpreting results correctly.[3] These application notes provide detailed protocols for protein labeling with this compound and subsequent quantification of the dye-to-protein ratio.
Key Features of this compound
-
Thiol-Reactive: Primarily labels free sulfhydryl groups on cysteine residues.[1]
-
Fluorescent Probe: Enables sensitive detection and quantification of labeled proteins.[2][4]
-
Stable Conjugates: Forms a stable thioether bond with proteins.[1]
-
Versatile Applications: Used in fluorescence microscopy, flow cytometry, and fluorescence-based assays.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its use in protein labeling.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 491-494 nm | [2][3] |
| Emission Maximum (λem) | 518 nm | [2] |
| Molar Extinction Coefficient (ε) at λmax | 68,000 M⁻¹cm⁻¹ | [3] |
| Correction Factor (CF) at 280 nm | 0.30 | [3] |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Value | Reference |
| Molar Excess of this compound to Protein | 5- to 10-fold | [1] |
| pH of Reaction Buffer | > 6.0 (typically 7.2-8.0) | [1] |
| Incubation Time | 2 hours | [1] |
| Incubation Temperature | Room Temperature | [1] |
| Light Conditions | In the dark | [1] |
Experimental Protocols
Protocol 1: Preparation of Protein and this compound Solutions
A. Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer at a concentration of 5-10 mg/mL. The buffer should be free of primary amines and thiols. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups. This can be achieved by incubating the protein with a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol (2-MEA).[1]
-
For reduction with DTT, dissolve the protein in 0.1 M NH₄HCO₃ containing 1% SDS and 20 mM DTT. Incubate for 2 hours at 22°C.[1]
-
-
If a reducing agent is used, it must be removed before adding this compound to prevent it from reacting with the dye. This can be done using a desalting column or dialysis.[1][3]
B. This compound Solution Preparation:
-
This compound is unstable in solution, especially in the presence of light.[1] Therefore, prepare the this compound solution immediately before use.
-
Dissolve 1 mg of this compound in 100 µL of an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
Protocol 2: Protein Labeling with this compound
-
Calculate the volume of the this compound solution needed to achieve a 5- to 10-fold molar excess relative to the protein.[1]
-
Slowly add the calculated volume of the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.[1]
-
During the incubation, maintain the pH between 7.5 and 8.0. If necessary, adjust the pH by adding small amounts of 6 M NaOH.[1]
Protocol 3: Removal of Unreacted this compound
For accurate quantification of the dye-to-protein ratio, it is crucial to remove all non-reacted this compound.[1][3] This can be achieved by:
-
Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Dialysis: Dialyze the labeled protein solution against a large volume of the storage buffer overnight at 4°C, with at least two buffer changes.
Protocol 4: Quantification of the Dye-to-Protein (F/P) Molar Ratio
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of this compound (~494 nm).[3]
A. Absorbance Measurements:
-
Measure the absorbance of the purified, labeled protein solution in a 1 cm path length cuvette at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (Aₘₐₓ).
-
If the absorbance readings are too high (>2.0), dilute the sample with the storage buffer and re-measure. Remember to account for the dilution factor in the calculations.[3]
B. Calculation of F/P Molar Ratio:
The following equations are used to calculate the protein concentration and the degree of labeling:
-
Corrected Protein Absorbance: Aprotein = A₂₈₀ - (Aₘₐₓ × CF) Where CF is the correction factor for the absorbance of the dye at 280 nm (for this compound, CF ≈ 0.30).[3]
-
Protein Concentration (M): Protein Concentration (M) = Aprotein / εprotein Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Dye Concentration (M): Dye Concentration (M) = Aₘₐₓ / εdye Where εdye is the molar extinction coefficient of this compound at its Aₘₐₓ (68,000 M⁻¹cm⁻¹).[3]
-
Dye-to-Protein (F/P) Molar Ratio: F/P Molar Ratio = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Application of this compound labeling in a signaling pathway.
Troubleshooting
Low Labeling Efficiency:
-
Cause: Insufficient free sulfhydryl groups.
-
Solution: Ensure complete reduction of disulfide bonds and subsequent removal of the reducing agent.
-
Cause: Inactive this compound.
-
Solution: Prepare fresh this compound solution immediately before use and store the stock powder protected from light and moisture.[1]
-
Cause: Incorrect pH.
-
Solution: Ensure the reaction buffer pH is above 6.0, ideally between 7.2 and 8.0.[1]
High Background Fluorescence:
-
Cause: Incomplete removal of unreacted this compound.
-
Solution: Optimize the purification step by increasing the dialysis time or using a longer gel filtration column.[3]
Protein Precipitation:
-
Cause: Over-labeling of the protein.
-
Solution: Reduce the molar excess of this compound in the labeling reaction.
-
Cause: Protein instability in the labeling buffer.
-
Solution: Optimize buffer conditions (e.g., pH, salt concentration).
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for the successful labeling of proteins with this compound and the accurate quantification of the degree of labeling. Adherence to these methodologies will enable researchers to generate reliable and reproducible data for a wide range of applications in biological research and drug development.
References
5-IAF Labeling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules. The iodoacetamide group of this compound selectively reacts with free sulfhydryl groups (cysteine residues) under physiological to slightly alkaline conditions to form a stable thioether bond. This covalent labeling allows for the sensitive detection and tracking of molecules in various biological assays. Proper selection of the labeling buffer composition and pH is critical for achieving high labeling efficiency and specificity. These application notes provide detailed protocols and guidance on the optimal buffer conditions for this compound labeling.
Chemical Reaction
The labeling reaction of this compound with a sulfhydryl group-containing molecule (R-SH) proceeds via a nucleophilic substitution mechanism.
Optimal Reaction Conditions for 5-Iodoacetamidofluorescein (5-IAF) Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to optimizing the reaction time and temperature for labeling biomolecules with 5-Iodoacetamidofluorescein (5-IAF). This document includes detailed protocols, data summaries, and visual workflows to ensure efficient and specific conjugation for your research needs.
Introduction to this compound Labeling
5-Iodoacetamidofluorescein (this compound) is a thiol-reactive fluorescent probe widely used for labeling proteins, peptides, and other molecules containing free sulfhydryl groups, such as those on cysteine residues.[1][2][3] The iodoacetamide moiety of this compound reacts with sulfhydryl groups to form a stable thioether bond.[4][5] This covalent labeling allows for the sensitive detection and tracking of biomolecules in various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[6] The efficiency of this labeling reaction is critically dependent on several factors, primarily reaction time and temperature, as well as pH and the molar ratio of the reactants.
Key Parameters Influencing this compound Labeling Efficiency
The success of a this compound labeling reaction hinges on the careful optimization of several parameters:
-
Reaction Time: The incubation period must be sufficient to allow for the completion of the reaction. Common reaction times range from 1 to 4 hours, with some protocols suggesting up to 16 hours for specific applications.[1][4][7]
-
Reaction Temperature: Temperature influences the rate of the reaction. While many protocols recommend room temperature (22-25°C), incubation at 37°C can accelerate the reaction, and 0-4°C can be used for longer incubation periods to minimize potential protein degradation.[4][7][8]
-
pH: The reaction with sulfhydryl groups is most efficient at a pH between 7.5 and 8.0. At pH values below 8, the reactivity of iodoacetamides with amines is minimal, thus increasing the specificity for thiol groups.[4]
-
Molar Excess of this compound: A 5- to 10-fold molar excess of this compound over the target molecule is typically recommended to drive the reaction to completion.[4]
-
Solvent: this compound is not readily soluble in aqueous solutions and is typically dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction buffer.[1][4]
-
Light Sensitivity: this compound is sensitive to light, especially when in solution. Therefore, all steps of the labeling procedure should be performed in the dark to prevent photobleaching.[4][5]
Summary of Recommended Reaction Conditions
The following tables summarize the typical ranges and optimal values for key parameters in this compound labeling reactions, compiled from various sources.
Table 1: Optimal Reaction Time and Temperature for this compound Labeling
| Parameter | Recommended Range | Optimal Condition | Notes |
| Reaction Time | 1 - 16 hours | 2 hours | Shorter times (e.g., 20-40 min) may be sufficient at higher temperatures (37°C). Longer times are often used at lower temperatures (0-4°C).[4][7][9] |
| Reaction Temperature | 0 - 37°C | Room Temperature (22°C) | 37°C can be used to expedite the reaction. 0°C is suitable for overnight incubations.[4][7] |
Table 2: Other Critical Parameters for this compound Labeling
| Parameter | Recommended Value |
| pH | 7.5 - 8.0 |
| Molar Excess of this compound | 5- to 10-fold over protein |
| This compound Solvent | DMF or DMSO |
| Light Conditions | Protect from light |
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with Available Sulfhydryl Groups
This protocol is suitable for proteins that have accessible cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.5-8.0)
-
This compound
-
Anhydrous DMF or DMSO
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve 1 mg of this compound in 100 µL of DMF or DMSO.[4]
-
Prepare Protein Solution: Ensure the protein is in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Calculate Molar Ratio: Determine the volume of the this compound stock solution needed to achieve a 5- to 10-fold molar excess over the protein.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix well by gentle vortexing or pipetting.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.[4]
-
Purification: Remove the unreacted this compound from the labeled protein using a desalting column or by dialysis against a suitable buffer.[4]
-
Storage: Store the labeled protein protected from light at 4°C for short-term storage or at -20°C for long-term storage.[4]
Protocol 2: Labeling of a Protein with Disulfide Bonds
This protocol includes a reduction step to expose sulfhydryl groups that are initially present as disulfide bonds.
Materials:
-
Protein solution (5-10 mg/mL)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Reduction Buffer (e.g., 0.1 M NH4HCO3, 1% SDS)
-
This compound
-
Anhydrous DMF or DMSO
-
6 M NaOH (for pH adjustment)
-
Methanol (for protein precipitation)
Procedure:
-
Protein Reduction: Dissolve the protein at 5-10 mg/mL in Reduction Buffer containing 20 mM DTT.
-
Incubation for Reduction: Incubate for 2 hours at 22°C or for 16 hours at 0°C.[4]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO.
-
Labeling Reaction: Add a five-fold molar excess of this compound over the DTT concentration to the reduced protein solution.[4]
-
pH Adjustment: Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small aliquots of 6 M NaOH as needed.[4]
-
Incubation for Labeling: Incubate for 2 hours at 22°C in the dark.[4]
-
Protein Precipitation: Precipitate the labeled protein by adding nine volumes of ice-cold methanol.
-
Pelleting: Centrifuge at 8,000 x g for 5 minutes at 4°C to pellet the protein.
-
Washing and Storage: Carefully remove the supernatant and wash the protein pellet with cold methanol. Resuspend the purified labeled protein in a suitable storage buffer.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Protein Labeling
Caption: General workflow for labeling proteins with this compound.
Signaling Pathway Investigation Using this compound
This compound can be used to study signaling pathways involving proteins with reactive cysteine residues, which can be indicative of redox signaling. For example, changes in the redox state of cysteine residues on signaling proteins can alter their activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. empbiotech.com [empbiotech.com]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Removal of Unreacted 5-IAF After Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective removal of unreacted 5-iodoacetamidofluorescein (5-IAF) from proteins and antibodies following conjugation reactions. The selection of an appropriate purification method is critical to minimize non-specific fluorescence and ensure the accuracy of downstream applications.
Introduction
This compound is a thiol-reactive fluorescent dye commonly used to label proteins and peptides at cysteine residues. Following the labeling reaction, it is imperative to remove any unreacted, free dye. The presence of unconjugated this compound can lead to high background signals in fluorescence-based assays, inaccurate determination of labeling efficiency, and potential interference with biological interactions. This guide outlines three common and effective methods for the removal of unreacted this compound: Size-Exclusion Chromatography (Desalting Columns), Dialysis, and Tangential Flow Filtration (TFF).
Method Selection and Comparative Data
The choice of purification method depends on factors such as sample volume, protein concentration, desired purity, and processing time. The following table summarizes typical performance characteristics for each method. Note that specific results will vary depending on the protein, buffer composition, and experimental conditions.
| Parameter | Size-Exclusion Chromatography (Desalting Columns) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size. Larger labeled proteins elute first, while smaller unreacted dye molecules are retained in the porous resin. | Diffusion-based separation across a semi-permeable membrane based on a concentration gradient. Small, unreacted dye molecules pass through the membrane pores into a larger volume of buffer. | Convective separation of molecules based on size using a semi-permeable membrane. The sample flows parallel to the membrane surface, minimizing fouling. |
| Typical Protein Recovery | 70% - >95%[1] | >90% | >95% - 99%[2] |
| Dye Removal Efficiency | High | High (requires multiple buffer changes) | Very High |
| Processing Time | < 15 minutes[3] | 12 - 48 hours | 30 minutes - a few hours |
| Sample Dilution | Can be significant with gravity-based columns; minimal with spin columns.[3] | Minimal | Minimal (can also be used to concentrate the sample). |
| Scalability | Suitable for small to medium sample volumes (µL to mL). | Suitable for a wide range of volumes (mL to L). | Highly scalable from laboratory to industrial volumes (mL to thousands of liters).[4][5] |
| Key Advantages | Fast, easy to use.[3] | Gentle, simple setup. | Fast, highly efficient, scalable, and can concentrate the sample.[4][5] |
| Key Disadvantages | Potential for sample dilution, risk of protein loss on the column.[3][6] | Slow, requires large volumes of buffer.[1] | Requires specialized equipment (pump, TFF cassette). |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (Spin Desalting Column)
This protocol is suitable for rapid cleanup of small to medium sample volumes (e.g., 100 µL to 4 mL).
Materials:
-
This compound labeled protein solution
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO), typically 5-10 kDa for antibodies and most proteins.
-
Equilibration/elution buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and place it into a collection tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.
-
Place the column in a new collection tube.
-
Equilibrate the column by adding the desired equilibration buffer (typically 3-5 column volumes).
-
Centrifuge for 2 minutes at 1,000 x g and discard the flow-through. Repeat this step 2-3 times.
-
-
Sample Application:
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply the this compound labeled protein sample to the center of the resin bed.
-
-
Elution and Collection:
-
Centrifuge the column for 2-3 minutes at 1,000 x g.
-
The purified, labeled protein will be in the eluate. The unreacted this compound remains in the column resin.
-
-
Analysis:
-
Measure the absorbance of the purified protein at 280 nm (for protein concentration) and ~495 nm (for fluorescein).
-
Analyze the eluate by SDS-PAGE and fluorescence imaging to confirm the removal of free dye.
-
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is a gentle method suitable for a wide range of sample volumes but requires a longer processing time.
Materials:
-
This compound labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).
-
Dialysis buffer (e.g., PBS), at least 1000 times the sample volume.
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer and sample.
Procedure:
-
Membrane Preparation:
-
If using dialysis tubing, cut the required length and hydrate according to the manufacturer's instructions.
-
If using a dialysis cassette, briefly rinse with deionized water.
-
-
Sample Loading:
-
Load the this compound labeled protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing/cassette.
-
-
Dialysis:
-
Place the loaded dialysis device into a beaker containing a large volume of cold (4°C) dialysis buffer.
-
Place the beaker on a stir plate and stir gently.
-
Allow dialysis to proceed for at least 4 hours, or overnight for optimal results.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least 3-4 times to ensure complete removal of the unreacted dye. A typical schedule is after 4 hours, 8 hours, and then overnight.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Recover the purified, labeled protein from the tubing/cassette.
-
-
Analysis:
-
Determine the protein concentration and degree of labeling by spectrophotometry.
-
Confirm the absence of free dye by SDS-PAGE and fluorescence imaging.
-
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
This protocol is highly efficient for larger sample volumes and allows for simultaneous concentration and buffer exchange.
Materials:
-
This compound labeled protein solution
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF cassette with an appropriate MWCO (e.g., 10 kDa).
-
Diafiltration buffer (e.g., PBS).
-
Collection vessels.
Procedure:
-
System Setup and Equilibration:
-
Install the TFF cassette into the system according to the manufacturer's instructions.
-
Flush the system with purified water and then with the diafiltration buffer to remove any storage solution and equilibrate the membrane.
-
-
Concentration (Optional):
-
Load the this compound labeled protein solution into the reservoir.
-
Start the pump and adjust the flow rate and transmembrane pressure (TMP) to concentrate the sample to a desired volume.
-
-
Diafiltration (Buffer Exchange):
-
Once the initial volume is reduced, begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer.
-
Perform diafiltration for at least 5-7 diavolumes to ensure complete removal of the unreacted this compound. A diavolume is the volume of the sample in the reservoir.
-
-
Final Concentration and Recovery:
-
After diafiltration, stop adding buffer and continue to concentrate the sample to the final desired volume.
-
Recover the purified and concentrated labeled protein from the system.
-
-
Analysis:
-
Measure protein concentration and degree of labeling.
-
Verify the removal of free dye using appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging, HPLC).
-
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Logic for selecting a purification method.
References
- 1. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 5. repligen.com [repligen.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-IAF Labeling of Actin and Myosin
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-IAF Labeling
5-Iodoacetamidofluorescein (this compound) is a thiol-reactive fluorescent dye widely used for labeling proteins and peptides.[1][2][3] Its iodoacetamide group selectively reacts with the sulfhydryl groups of cysteine residues to form a stable thioether bond, allowing for the covalent attachment of the fluorescein fluorophore.[2] This specific labeling enables the visualization and tracking of proteins in various biological assays. This compound has been successfully conjugated to a range of proteins, including actin, myosin, and troponin, making it a valuable tool in muscle protein research.[2] The labeling reaction is typically carried out at a pH above 6.[2]
The most reactive cysteine residue in actin is Cys-374, making it a primary target for labeling with thiol-reactive dyes like this compound.[4][5][6] Modification of this residue can, however, influence actin's polymerization kinetics and interaction with other proteins.[7][8] Similarly, myosin heavy and light chains contain reactive cysteine residues that can be targeted for fluorescent labeling to study their conformational changes and enzymatic activity.
This document provides detailed protocols for the this compound labeling of actin and myosin, along with methods for characterizing the labeled proteins and their application in common biochemical assays.
Data Presentation: Properties of this compound and Labeled Proteins
| Parameter | 5-Iodoacetamidofluorescein (this compound) | This compound Labeled Actin (Typical) | This compound Labeled Myosin (Typical) |
| Molecular Weight | 515.3 g/mol | ~42 kDa + 515.3 Da | ~520 kDa + n(515.3 Da) |
| Excitation Maximum (Ex) | ~491 nm | ~495 nm | ~495 nm |
| Emission Maximum (Em) | ~518 nm | ~520 nm | ~520 nm |
| Reactive Group | Iodoacetamide | - | - |
| Target Residue | Cysteine (sulfhydryl group) | Cys-374 | Reactive thiols in head/light chains |
| Labeling Stoichiometry (Dye:Protein) | - | 1:1 to 1.2:1 | Variable (e.g., 1-2 moles of dye per mole of myosin) |
| Effect on Actin Polymerization | - | May slightly decrease the rate and extent of polymerization.[7] | - |
| Effect on Myosin ATPase Activity | - | - | Labeling of specific thiols can alter ATPase activity. |
Experimental Protocols
Protocol 1: this compound Labeling of Actin at Cys-374
This protocol is optimized for labeling the highly reactive Cys-374 of G-actin.
Materials:
-
G-actin (purified from rabbit skeletal muscle)
-
This compound (dissolved in anhydrous DMF to make a 10 mM stock solution)
-
G-Buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
Labeling Buffer (G-Buffer without DTT)
-
Sephadex G-25 column
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Actin Preparation: Start with purified G-actin in G-Buffer. It is crucial to remove the DTT before labeling. This can be achieved by dialyzing the actin solution against several changes of Labeling Buffer at 4°C for at least 4 hours.
-
Protein Concentration: Determine the concentration of the DTT-free G-actin solution spectrophotometrically (A₂₉₀ of 0.63 for a 1 mg/mL solution). Adjust the concentration to 1-2 mg/mL with Labeling Buffer.
-
Labeling Reaction:
-
On ice, add a 10 to 20-fold molar excess of the this compound stock solution to the actin solution dropwise while gently stirring.
-
Incubate the reaction mixture in the dark at 4°C for 4-6 hours or overnight with gentle stirring.
-
-
Quenching the Reaction: Add DTT to a final concentration of 1 mM to quench the unreacted this compound.
-
Purification of Labeled Actin:
-
To remove the unreacted dye, pass the labeling reaction mixture through a Sephadex G-25 column pre-equilibrated with G-Buffer.
-
Collect the protein-containing fractions, which will be visibly yellow-green.
-
Alternatively, dialyze the labeled protein against G-Buffer overnight at 4°C with at least two buffer changes.
-
-
Determination of Labeling Stoichiometry:
-
Measure the absorbance of the purified labeled actin at 280 nm and 491 nm.
-
Calculate the protein concentration using the following formula (corrects for the dye's absorbance at 280 nm): Actin (M) = (A₂₈₀ - 0.31 * A₄₉₁) / ε_actin (where ε_actin at 280 nm is 26,600 M⁻¹cm⁻¹)
-
Calculate the dye concentration using the Beer-Lambert law: this compound (M) = A₄₉₁ / ε_IAF (where ε_IAF at 491 nm is approximately 75,000 M⁻¹cm⁻¹)
-
The labeling stoichiometry is the ratio of the molar concentration of this compound to the molar concentration of actin.
-
-
Storage: Store the labeled G-actin on ice for immediate use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.
Protocol 2: this compound Labeling of Myosin Heavy Chain
This protocol focuses on labeling the reactive sulfhydryl groups in the myosin head region.
Materials:
-
Myosin (purified from rabbit skeletal muscle)
-
This compound (dissolved in anhydrous DMF to make a 10 mM stock solution)
-
Myosin Labeling Buffer (0.5 M KCl, 20 mM MOPS, pH 7.0, 2 mM MgCl₂)
-
Quenching Solution (100 mM DTT)
-
Gel filtration column (e.g., Sephacryl S-300)
Procedure:
-
Myosin Preparation: Start with purified myosin in a high-salt buffer to keep it in a monomeric state. Dialyze the myosin solution against the Myosin Labeling Buffer to remove any reducing agents.
-
Protein Concentration: Determine the myosin concentration using a protein assay such as the Bradford assay, with BSA as a standard. Adjust the concentration to 2-5 mg/mL.
-
Labeling Reaction:
-
On ice, add a 5 to 10-fold molar excess of the this compound stock solution to the myosin solution while gently stirring.
-
Incubate the reaction in the dark at 4°C for 2-4 hours.
-
-
Quenching the Reaction: Add the Quenching Solution to a final DTT concentration of 10 mM to stop the reaction.
-
Purification of Labeled Myosin:
-
Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephacryl S-300) equilibrated with Myosin Labeling Buffer.
-
Collect the protein fractions corresponding to the myosin peak.
-
-
Determination of Labeling Stoichiometry: Follow the same procedure as described for actin (Protocol 1, step 6), using the appropriate extinction coefficient for myosin.
-
Storage: Store the labeled myosin on ice and use within a few days, or supplement with 50% glycerol and store at -20°C.
Mandatory Visualizations
References
- 1. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective labelling of Cys-10 on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relocation of Cys374 of actin induced by labeling with fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the radial coordinate of Cys-374 in F-actin using fluorescence resonance energy transfer spectroscopy: effect of phalloidin on polymer assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actin Cys374 as a nucleophilic target of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible S-glutathionylation of Cys 374 regulates actin filament formation by inducing structural changes in the actin molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Labeling Intracellular Thiols with 5-IAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular thiols, such as the sulfhydryl groups (-SH) in cysteine residues of proteins and glutathione (GSH), play a critical role in maintaining cellular redox homeostasis, detoxification, and cell signaling.[1] Dysregulation of intracellular thiol levels is associated with various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.[2] 5-Iodoacetamidofluorescein (5-IAF) is a thiol-reactive fluorescent probe that covalently binds to free sulfhydryl groups, forming a stable thioether bond.[3] This property makes this compound a valuable tool for the detection, quantification, and visualization of intracellular thiols in living cells.[4] These application notes provide a detailed protocol for labeling intracellular thiols with this compound for analysis by fluorescence microscopy and other fluorescence-based assays.
Principle of the Method
This compound contains an iodoacetamide group that specifically reacts with the nucleophilic sulfhydryl group of thiols at a physiological pH.[3] Upon binding, the fluorescein moiety of this compound allows for the fluorescent detection and quantification of thiol-containing molecules within the cell. The intensity of the fluorescence signal is proportional to the amount of labeled intracellular thiols.[4]
Data Presentation
The following table summarizes key quantitative parameters relevant to the use of this compound and other thiol-reactive probes.
| Parameter | 5-Iodoacetamidofluorescein (this compound) | Notes |
| Excitation Wavelength (max) | ~492 nm | [2] |
| Emission Wavelength (max) | ~515 nm | [2] |
| Molar Extinction Coefficient | ~78,000 cm⁻¹M⁻¹ (at pH 9) | [2] |
| Recommended Concentration for Live Cells | 1-20 µM | Optimization is crucial for each cell type to balance signal intensity and cytotoxicity.[1] |
| Typical Incubation Time | 15-60 minutes | Shorter incubation times are preferred to minimize potential cytotoxicity.[1] |
| Solvent for Stock Solution | Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | [1][3] |
| Storage of Stock Solution | -20°C, protected from light and moisture | [1][3] |
Experimental Protocols
Materials and Reagents
-
5-Iodoacetamidofluorescein (this compound)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filter set)
Experimental Workflow
Caption: Workflow for labeling intracellular thiols with this compound.
Step-by-Step Protocol
1. Reagent Preparation
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 5.15 mg of this compound (MW = 515.26 g/mol ) in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Note: this compound is light-sensitive; protect the stock solution from light by wrapping the vial in aluminum foil. Store the stock solution in small aliquots at -20°C. Equilibrate to room temperature before use.[3]
2. Cell Preparation
-
Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides, or coverslips) and culture them under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 60-80%).[1]
3. Labeling Procedure
-
Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in pre-warmed (37°C) serum-free cell culture medium or a suitable buffer like PBS to the desired final concentration (typically in the range of 1-20 µM).[1] The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Remove the culture medium from the cells and gently wash them once with warm PBS.[1]
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[1] The incubation time should be optimized to achieve sufficient labeling while minimizing cytotoxicity.
-
After incubation, remove the labeling solution and wash the cells two to three times with warm PBS to remove any unbound this compound.[1]
4. Imaging and Analysis
-
Add fresh, pre-warmed live-cell imaging buffer or culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).
-
Acquire images using consistent settings (e.g., exposure time, gain) across all experimental groups to allow for quantitative comparisons.
-
The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji) by measuring the mean fluorescence intensity per cell or a defined region of interest.
Signaling Pathway Context: Oxidative Stress Response
The labeling of intracellular thiols is often employed in the study of cellular responses to oxidative stress. An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell leads to oxidative stress, which can damage cellular components.[5] Key signaling pathways are activated to counteract oxidative stress and restore redox homeostasis.
Caption: Simplified oxidative stress signaling pathway.
Increased levels of ROS lead to the oxidation of intracellular thiols, such as GSH. This depletion of the reduced thiol pool can activate transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2).[6] Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, which helps to restore redox balance and protect the cell from further damage.[6] this compound can be used to monitor the changes in the intracellular thiol pool under conditions of oxidative stress.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient this compound concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. Optimize these parameters for your specific cell type.[7] |
| Low intracellular thiol levels. | Include a positive control with known high thiol content. Consider treating cells with N-acetylcysteine (a GSH precursor) to boost thiol levels. | |
| Oxidized thiols (disulfide bonds). | If applicable to your experimental design, consider a mild reduction step prior to labeling, though this is not typical for live-cell imaging of endogenous thiols. | |
| High Background Fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps after incubation.[8] |
| This compound precipitation. | Ensure the this compound stock solution is fully dissolved in DMSO before dilution. Prepare the working solution immediately before use. | |
| Cell Death or Morphological Changes | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. Use a cell viability assay (e.g., Trypan Blue, Calcein-AM/PI) to assess cytotoxicity.[9][10] |
| Prolonged incubation time. | Reduce the incubation time. | |
| Phototoxicity from imaging. | Minimize the exposure time and excitation light intensity during microscopy. Use a live-cell imaging buffer to maintain cell health.[11] | |
| Signal Fades Quickly (Photobleaching) | Excessive exposure to excitation light. | Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if imaging fixed cells post-labeling. |
| This compound instability. | Prepare fresh this compound working solutions for each experiment. Protect all solutions from light.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
troubleshooting low 5-IAF labeling efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with 5-iodoacetamidofluorescein (5-IAF).
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments in a question-and-answer format.
Issue: Low or No Fluorescence Signal
Question: Why am I observing a very weak or no fluorescent signal after labeling my protein with this compound?
Answer: Low or no signal is a common issue that can stem from several factors related to the protein's condition, the labeling chemistry, or the detection method.
-
Insufficient Free Sulfhydryl Groups: this compound primarily reacts with free sulfhydryl (-SH) groups on cysteine residues.[1][2][3] If your protein of interest has few or no accessible cysteine residues, the labeling efficiency will be inherently low. Cysteine residues may be involved in disulfide bonds, which are unreactive with iodoacetamide.[1]
-
Reagent Quality and Handling: this compound is light-sensitive and unstable in solution.[1][4] It is crucial to prepare this compound solutions immediately before use and protect them from light to prevent degradation.[1][4] Similarly, the reducing agents used to break disulfide bonds can also degrade over time.
-
Suboptimal Reaction Conditions: The reaction of iodoacetamides with sulfhydryl groups is pH-dependent, with optimal reactivity occurring at a slightly alkaline pH of 7.5-8.0.[1][4] At a pH below 8, most aliphatic amines are protonated and thus nonreactive towards iodoacetamides.[1]
-
Inefficient Removal of Reducing Agents: If a reducing agent like DTT is used to break disulfide bonds, it must be removed or used in a controlled excess with this compound, as it will compete for the labeling reagent.[1]
-
Instrument Settings: Incorrect excitation and emission filter settings on your fluorescence detection instrument are a common cause of a weak signal.[5]
Troubleshooting Workflow for Low Fluorescence Signal
References
Technical Support Center: 5-IAF Labeled Protein Stability
This technical support center provides troubleshooting guidance for researchers encountering protein precipitation after labeling with 5-iodoacetamidofluorescein (5-IAF). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating after labeling with this compound?
Protein precipitation following this compound labeling is a common issue, primarily driven by the hydrophobicity of the fluorescein dye. Several factors can contribute to this phenomenon:
-
Increased Surface Hydrophobicity: The addition of the hydrophobic this compound molecule to the protein surface increases its overall hydrophobicity. This can promote intermolecular hydrophobic interactions, leading to aggregation and precipitation.[1]
-
High Dye-to-Protein Ratio: A high molar ratio of this compound to protein increases the likelihood of multiple dye molecules attaching to a single protein. This significantly enhances the protein's hydrophobicity and the potential for dye-dye interactions between proteins, promoting aggregation.[2]
-
Protein Destabilization: The labeling reaction itself, including the chemical modification and purification steps, can partially denature or destabilize the protein. This may expose the protein's hydrophobic core, making it more prone to aggregation.[2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the buffer used during and after labeling can significantly impact protein stability. If these conditions are not optimal for your specific protein, it can be more susceptible to aggregation.[2]
-
Location of the Label: The site of this compound labeling on the protein can affect its stability. Labeling a residue critical for proper folding or protein-protein interactions can lead to misfolding and aggregation.[2]
Q2: How can I minimize protein precipitation during the this compound labeling reaction?
Optimizing the labeling conditions is crucial to prevent aggregation from the start. Here are key parameters to consider:
-
Control the Dye-to-Protein Ratio: Aim for a low dye-to-protein molar ratio, ideally starting at 1:1, to minimize the addition of excessive hydrophobicity.[1] You can perform a titration experiment to determine the optimal ratio that provides sufficient labeling without causing significant precipitation.
-
Optimize Buffer pH: Maintain a buffer pH that is optimal for your protein's stability, which is typically 1-2 pH units away from its isoelectric point (pI). For the iodoacetamide reaction with sulfhydryl groups, a pH between 7.5 and 8.5 is generally recommended.[2]
-
Adjust Ionic Strength: The salt concentration of the buffer can influence protein solubility. Testing a range of salt concentrations (e.g., 50-250 mM NaCl) can help identify the optimal condition for your protein.
-
Lower Reaction Temperature: Performing the labeling reaction at a lower temperature, such as 4°C, for a longer duration can help minimize protein unfolding and aggregation.[2]
-
Minimize Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF. Use the minimum amount of solvent necessary to dissolve the dye and add it to the protein solution slowly while gently stirring to avoid localized high concentrations that can denature the protein.
Q3: What can I add to my buffers to improve the solubility of my this compound labeled protein?
Several additives can be included in your buffers to enhance the solubility and stability of your labeled protein. The effectiveness of these additives is protein-dependent, and empirical testing is often required.
Quantitative Data: Common Solubility Enhancers
The following table summarizes common additives used to prevent protein aggregation and their typical working concentrations.
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[3][4] |
| Glycerol | 5-20% (v/v) | Stabilizes the protein's hydration shell and increases solvent viscosity. |
| Sucrose | 0.25-1 M | Stabilizes protein structure through preferential exclusion. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Shield hydrophobic surfaces and prevent aggregation.[5] |
| Sodium Chloride (NaCl) | 50-250 mM | Shields surface charges to prevent electrostatic interactions that can lead to aggregation. |
Troubleshooting Guide
If you are experiencing precipitation with your this compound labeled protein, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: this compound Labeling of a Protein with Free Sulfhydryls
This protocol is a general guideline and should be optimized for your specific protein.
Materials:
-
Protein with free sulfhydryl (-SH) groups in a suitable buffer (e.g., PBS, pH 7.5-8.0, free of primary amines like Tris).
-
This compound (5-Iodoacetamidofluorescein).
-
Anhydrous DMSO or DMF.
-
Desalting spin column or dialysis cassette.
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Storage buffer (e.g., PBS with 10% glycerol).
Procedure:
-
Protein Preparation:
-
Ensure your protein is at a concentration of 1-10 mg/mL in the reaction buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting spin column (see Protocol 2).
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF. This should be done immediately before use as this compound is light-sensitive and unstable in solution.[2]
-
-
Labeling Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar ratio of dye to protein (start with a 1:1 to 5:1 molar excess of this compound).
-
Add the calculated volume of this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Remove the unreacted this compound using a desalting spin column or by dialysis against the storage buffer.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: Buffer Exchange using a Desalting Spin Column
This protocol is for exchanging the buffer of a protein solution before or after labeling.
Materials:
-
Protein sample.
-
Desalting spin column with an appropriate molecular weight cut-off (MWCO).
-
Equilibration/exchange buffer.
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Column Preparation:
-
Resuspend the resin in the spin column by inverting it several times.
-
Remove the bottom cap and place the column in a collection tube.
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage buffer.[6]
-
-
Column Equilibration:
-
Add 300-500 µL of the desired exchange buffer to the top of the resin bed.
-
Centrifuge again (e.g., 1,500 x g for 1 minute) and discard the flow-through.
-
Repeat the equilibration step 2-3 times.[6]
-
-
Sample Loading:
-
Place the equilibrated column into a new collection tube.
-
Slowly apply your protein sample to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes) to collect the buffer-exchanged protein in the collection tube.[6]
-
Protocol 3: Removal of Protein Aggregates by Size-Exclusion Chromatography (SEC)
This protocol outlines a general procedure for separating monomeric labeled protein from aggregates.
Materials:
-
Labeled protein sample containing aggregates.
-
Size-exclusion chromatography (SEC) column with a fractionation range appropriate for the size of your protein.
-
Chromatography system (e.g., FPLC or HPLC).
-
SEC running buffer (a buffer in which your protein is known to be soluble, filtered and degassed).
-
Fraction collector.
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge your labeled protein sample (e.g., at 10,000 x g for 10 minutes) to remove any large, insoluble aggregates immediately before injection.
-
-
Chromatography:
-
Inject the clarified sample onto the equilibrated SEC column.
-
Run the chromatography at a flow rate recommended for the column.
-
Monitor the elution profile using a UV detector (at 280 nm for protein and at the excitation wavelength of fluorescein, ~494 nm).
-
-
Fraction Collection:
-
Collect fractions across the elution profile. Aggregates will elute first in the void volume or as earlier peaks, followed by the monomeric protein.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE or other methods to identify the fractions containing the pure, monomeric labeled protein.
-
Pool the desired fractions.
-
Signaling Pathways and Experimental Workflows
References
- 1. content.abcam.com [content.abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Optimizing 5-IAF to Protein Molar Ratio
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of 5-Iodoacetamidofluorescein (5-IAF) to protein for effective fluorescent labeling.
Troubleshooting Guide
Low Degree of Labeling (DOL)
Q1: My protein is showing a low degree of labeling after the reaction with this compound. What are the possible causes and solutions?
A1: Low labeling efficiency can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incorrect Molar Ratio: An insufficient molar excess of this compound is a common cause. For optimal labeling, a 5 to 10-fold molar excess of this compound to protein is often recommended as a starting point.[1] However, this ratio may need to be optimized for your specific protein.
-
Suboptimal pH: The reaction between the iodoacetamide group of this compound and the sulfhydryl group of cysteine is most efficient at a pH between 7.0 and 8.0.[1][2] Ensure your reaction buffer is within this range.
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, can compete with the protein's sulfhydryl groups for reaction with this compound, thereby reducing labeling efficiency.[3] It is recommended to use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.[4]
-
Oxidized Sulfhydryl Groups: this compound specifically reacts with free sulfhydryl (-SH) groups on cysteine residues.[1][2][5] If these groups have formed disulfide bonds (-S-S-), they will not be available for labeling. Consider pre-treating your protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce any existing disulfide bonds.[1][2]
-
Low Protein Concentration: The efficiency of the labeling reaction can be dependent on the concentration of the reactants. A protein concentration between 1-10 mg/mL is generally recommended.[2][4]
-
Inactive this compound: Ensure that the this compound reagent has been stored correctly, protected from light and moisture, to prevent degradation.[2] It is best to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[3][4]
Weak Fluorescence Signal
Q2: I have achieved a reasonable DOL, but the fluorescence signal of my labeled protein is weak. What could be the reason?
A2: Weak fluorescence despite a good DOL can be attributed to a few factors:
-
Fluorescence Quenching: Over-labeling can lead to self-quenching, where fluorophores in close proximity to each other on the protein surface diminish each other's signal.[3][6] Try reducing the this compound to protein molar ratio in your labeling reaction.
-
Environmental Effects: The local environment of the attached dye on the protein can influence its fluorescence. Proximity to certain amino acid residues, like tryptophan, can lead to quenching.[3] This effect is protein-specific.
-
Protein Aggregation: The labeling process might induce protein aggregation, bringing fluorophores into close contact and causing quenching.[3] Analyze your labeled protein for aggregation using techniques like size-exclusion chromatography or dynamic light scattering.
-
Incorrect Measurement pH: The fluorescence of fluorescein is pH-dependent and is significantly reduced at acidic pH. Ensure that the buffer used for fluorescence measurement has a pH in the optimal range for fluorescein fluorescence (typically pH > 7).
High Background Signal
Q3: I am observing a high background signal in my fluorescence measurements. How can I reduce it?
A3: A high background signal is almost always due to the presence of unreacted, free this compound in the solution.
-
Incomplete Purification: It is crucial to remove all non-conjugated dye after the labeling reaction.[3][6] Common purification methods include:
-
Gel Filtration Chromatography (Desalting Columns): This is a highly effective method for separating the labeled protein from the smaller, unreacted dye molecules.[2]
-
Dialysis: Extensive dialysis against an appropriate buffer can also be used to remove free dye.[1][2]
-
Spin Columns: These offer a quick method for purification.[3]
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal this compound to protein molar ratio to start with?
A4: A good starting point for many proteins, particularly antibodies, is a 10- to 20-fold molar excess of this compound to protein.[3] However, the ideal ratio is protein-dependent and should be determined empirically for each specific protein to avoid under- or over-labeling.[3][6]
Q5: How do I calculate the this compound to protein molar ratio for my experiment?
A5: To calculate the molar ratio, you first need to determine the molar concentrations of your protein and this compound stock solution.
-
Protein Molar Concentration (M):
-
Protein (M) = Protein concentration (mg/mL) / Protein molecular weight (g/mol) * 1000
-
-
This compound Molar Concentration (M):
-
Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.[2]
-
This compound (M) = Mass of this compound (g) / (Volume of solvent (L) * Molecular weight of this compound (515.3 g/mol))
-
-
Calculate the Volume of this compound Stock to Add:
-
Volume of this compound (µL) = (Desired molar excess * Moles of protein * 1,000,000) / Concentration of this compound stock (M)
-
Q6: How can I determine the final Degree of Labeling (DOL)?
A6: The DOL, or the F/P (Fluorophore/Protein) ratio, represents the average number of dye molecules conjugated to each protein molecule.[6] It can be calculated using absorbance measurements of the purified labeled protein.[6]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of this compound (~494 nm, A494).[6]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Protein Concentration (M) = [A280 - (A494 * CF)] / ε_protein
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at 494 nm. For fluorescein, this is approximately 0.3.[6]
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the dye concentration.
-
Dye Concentration (M) = A494 / ε_dye
-
ε_dye: The molar extinction coefficient of this compound at 494 nm, which is approximately 68,000 M⁻¹cm⁻¹.[6]
-
-
-
Calculate the DOL.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale & Notes |
| This compound:Protein Molar Ratio | 5:1 to 20:1 (starting point) | This should be optimized for each specific protein to achieve the desired degree of labeling and avoid quenching.[1][3] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[2][4] |
| Reaction pH | 7.0 - 8.0 | Optimal for the reaction between iodoacetamide and sulfhydryl groups.[1][2] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Buffers with primary amines (e.g., Tris) will compete with the protein for the dye.[3] |
| Reaction Time | 1 - 2 hours (Room Temperature) | Incubation time may need to be optimized for specific proteins.[1][2] |
| Reaction Temperature | Room Temperature (~22°C) | The reaction proceeds efficiently at room temperature.[1] |
| This compound Excitation/Emission | ~491 nm / ~518 nm | These values can shift slightly upon conjugation to a protein.[5] |
Experimental Protocols & Workflows
General Protocol for this compound Protein Labeling
-
Protein Preparation:
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.[2]
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently mixing.
-
Incubate the reaction for 2 hours at room temperature, protected from light.[1]
-
-
Purification:
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~494 nm.
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[1]
-
Experimental Workflow for Optimizing this compound to Protein Molar Ratio
Caption: Workflow for optimizing the this compound to protein molar ratio.
This diagram illustrates a systematic approach to determining the optimal labeling conditions by testing a range of molar ratios and subsequently analyzing the degree of labeling and the functional integrity of the labeled protein.
References
avoiding non-specific binding in 5-IAF labeling
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in 5-iodoacetamidofluorescein (5-IAF) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
5-Iodoacetamidofluorescein (this compound) is a fluorescent dye used to label proteins, peptides, and other biomolecules.[1] It contains an iodoacetamide group that primarily reacts with sulfhydryl groups (found in cysteine residues) to form a stable thioether bond.[1][2] This reaction is most efficient at a physiological pH (above 6).[1] While its main target is sulfhydryl groups, if none are available, this compound can also react with other amino acids like methionine, histidine, or tyrosine.[1] It has excitation/emission maxima of approximately 491/518 nm.[2]
Q2: What are the primary causes of non-specific binding in labeling experiments?
Non-specific binding can arise from several factors during the labeling and subsequent application of the this compound-conjugated molecule. Key causes include:
-
Hydrophobic Interactions: Many proteins have hydrophobic regions that can non-specifically adhere to other proteins or surfaces.
-
Ionic Interactions: Oppositely charged molecules can attract each other, leading to non-specific binding. The overall charge of your protein is influenced by the buffer pH.
-
Fc Receptor Binding: If the labeled protein is an antibody, its Fc region can bind non-specifically to Fc receptors on cells, causing significant background signal.[3][4]
-
Excess Unbound Dye: Failure to remove all unbound this compound after the labeling reaction is a major source of background fluorescence.[5]
-
Reaction with Non-Target Residues: At pH levels above 8.0, iodoacetamides can begin to react more readily with amines, increasing the chance of off-target labeling.[1]
Q3: How critical is pH for a successful this compound labeling reaction?
The pH of the reaction buffer is a critical parameter. Iodoacetamides are most reactive with sulfhydryl groups at a pH range of 7.5-8.0.[1] At a pH below 8, most aliphatic amines are protonated and thus non-reactive with the dye, which helps ensure specificity for sulfhydryl groups.[1] However, different proteins and labeling efficiencies can be influenced by pH, so optimization may be necessary.[6][7][8]
Q4: My protein of interest does not have free sulfhydryl groups. Can I still label it with this compound?
Yes, it is possible. If your protein has disulfide bonds, these can be reduced to generate free sulfhydryl groups using reducing agents like Dithiothreitol (DTT) or 2-Mercaptoethanol (2-MEA).[1] Alternatively, sulfhydryl groups can be chemically introduced onto the protein by modifying amine groups using reagents like Traut's Reagent (2-iminothiolane) or SATA.[1]
Troubleshooting Guide
Problem: High Background Fluorescence Across the Entire Sample
High background often obscures the specific signal, making data interpretation difficult. It is one of the most common issues in fluorescence-based assays.[9]
Potential Cause 1: Inadequate Blocking
Blocking unoccupied sites on your sample (cells, tissue, or membrane) is crucial to prevent the labeled probe from sticking non-specifically.[10]
Solution:
-
Use an appropriate blocking agent. Normal serum from the species in which the secondary antibody was raised (if applicable) is highly recommended.[11]
-
Increase the concentration or duration of the blocking step.[12]
-
Ensure the blocking buffer contains a non-ionic detergent like Triton X-100 or Tween 20 to reduce non-specific hydrophobic interactions.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Key Considerations |
| Normal Serum | 5-10% (v/v) | Best results are typically achieved using serum from the same host species as the secondary antibody to prevent cross-reactivity.[9][11] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Use high-purity, IgG-free BSA, as standard BSA can contain bovine IgG that cross-reacts with many secondary antibodies.[10][11] |
| Non-Fat Dry Milk | 1-5% (w/v) | Cost-effective, but like BSA, may contain IgG. It can also contain phosphoproteins that interfere with the detection of phosphorylated targets.[10] |
Potential Cause 2: Excess Unbound this compound Dye
If the purification step after labeling is incomplete, free this compound in the solution will bind indiscriminately to your sample.
Solution:
-
Ensure thorough removal of non-reacted this compound from the labeled protein.[1]
-
Use a desalting column or dialysis to effectively separate the labeled protein from the smaller, unbound dye molecules.[1]
-
For rigorous purification, methods like size-exclusion chromatography (SEC) or ultrafiltration can be employed.[5]
Potential Cause 3: Non-Specific Hydrophobic or Ionic Interactions
The inherent physicochemical properties of the labeled protein and the sample can lead to unwanted binding.
Solution:
-
Adjust the salt concentration of your buffers. Higher salt concentrations (e.g., increasing NaCl) can help shield charged interactions.[13]
-
Incorporate a non-ionic surfactant/detergent (e.g., 0.05% Tween-20) in your wash and antibody dilution buffers to minimize hydrophobic interactions.[14][15]
-
Optimize the pH of your buffers to modulate the charge of the proteins and reduce electrostatic attraction.[13][15]
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Purpose |
| Non-ionic Surfactant (e.g., Tween 20) | 0.05 - 0.3% | Disrupts non-specific hydrophobic interactions.[14] |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Shields ionic interactions between charged molecules. |
| Bovine Serum Albumin (BSA) | 1% | Acts as a general protein blocker in the buffer solution to prevent the labeled protein from adhering to surfaces.[13][15] |
Potential Cause 4: Autofluorescence
Some tissues or cells naturally fluoresce, which can be mistaken for a high background. This is particularly common in tissues containing molecules like NADH, lipofuscin, or collagen.[16]
Solution:
-
View an unstained control sample under the microscope to confirm the presence of autofluorescence.[16]
-
Use a quenching agent such as Sudan Black B or treat the sample with sodium borohydride if fixation was done with glutaraldehyde.[16]
-
If possible, switch to a fluorophore in a different spectral range (e.g., red or far-red) to avoid the typical green/yellow autofluorescence spectrum.
Problem: Weak or No Specific Signal
Potential Cause 1: Insufficient Free Sulfhydryl Groups
The this compound labeling reaction is dependent on the availability of free sulfhydryl (-SH) groups on the target protein.[1]
Solution:
-
If your protein contains disulfide bonds, perform a reduction step prior to labeling using DTT or TCEP.[1]
-
Confirm the success of the reduction and labeling reaction using analytical methods if possible.
Potential Cause 2: Incorrect pH of Labeling Buffer
The labeling efficiency of this compound is highly pH-dependent.[1]
Solution:
-
Ensure the pH of your conjugation buffer is between 7.5 and 8.0 for optimal reaction with sulfhydryl groups.[1]
-
Verify the pH of your buffer immediately before starting the reaction.
Potential Cause 3: Ineffective Removal of Reducing Agent
Residual reducing agents like DTT or 2-MEA will compete with the protein's sulfhydryl groups for reaction with this compound, thereby inhibiting the labeling.
Solution:
-
Thoroughly remove the reducing agent after the reduction step. Use a desalting column for this purpose.[1]
-
Alternatively, use an immobilized reducing agent like Thermo Scientific's TCEP Disulfide Reducing Gel, which can be easily removed before adding the dye.[1]
Visualized Workflows and Logic
Caption: General workflow for this compound protein labeling and subsequent staining.
Caption: Troubleshooting logic tree for diagnosing high background fluorescence.
Key Experimental Protocols
Protocol 1: Labeling Protein with this compound (with preliminary reduction)
This protocol is adapted from an example procedure and requires optimization for your specific protein.[1]
-
Protein Preparation: Dissolve 1-10 mg of your protein (e.g., IgG) in 1 mL of a suitable reducing buffer (e.g., PBS with EDTA).
-
Reduction (if necessary): If your protein has disulfide bonds, add a reducing agent like 2-MEA (to a final concentration of 50 mM) or DTT (20 mM). Incubate for 90 minutes at 37°C (for 2-MEA) or 2 hours at 22°C (for DTT).[1]
-
Removal of Reducing Agent: Cool the solution to room temperature. Remove the reducing agent using a desalting column (e.g., Dextran Desalting Column), equilibrating and eluting with a conjugation buffer (e.g., PBS, pH 7.5-8.0).[1]
-
Labeling Reaction:
-
Prepare the this compound solution immediately before use by dissolving it in a small amount of an organic solvent like DMF or DMSO, then adding it to the conjugation buffer.[1]
-
Add a 5 to 20-fold molar excess of this compound to the reduced, purified protein solution.
-
Incubate the reaction for 2 hours at room temperature in the dark.[1]
-
-
Purification of Labeled Protein: Remove the unreacted this compound from the labeled protein using a desalting column or by performing dialysis against a suitable buffer (e.g., PBS).[1]
-
Storage: Store the final labeled protein protected from light at 4°C for short-term use (up to one month) or in single-use aliquots at -20°C for long-term storage.[1]
Protocol 2: General Staining Protocol to Minimize Background
This protocol provides general steps for using your this compound labeled protein in an immunofluorescence experiment.
-
Sample Preparation: Prepare your cells or tissue sections on slides as required by your specific experiment (including fixation and permeabilization steps).[17][18]
-
Blocking:
-
Primary Incubation:
-
Dilute your this compound labeled protein to its optimal concentration in the blocking buffer.
-
Remove the blocking buffer from the samples (do not wash) and add the diluted labeled protein.
-
Incubate for an appropriate time (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.[19]
-
-
Washing:
-
Counterstaining and Mounting (Optional):
-
If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.[23]
-
Perform a final series of washes with PBS.
-
Mount the coverslip using an appropriate mounting medium.
-
-
Imaging: Visualize the results using a fluorescence microscope with the appropriate filter sets for fluorescein (FITC).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 12. researchgate.net [researchgate.net]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 18. How to Optimize Your Immunofluorescence Staining | PDF [slideshare.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 21. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 22. qedbio.com [qedbio.com]
- 23. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
5-IAF Technical Support Center: Photostability and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the photostability of 5-Iodoacetamidofluorescein (5-IAF).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: 5-Iodoacetamidofluorescein (this compound) is a derivative of the fluorescein fluorophore. It contains an iodoacetamide reactive group, which makes it particularly useful for labeling biomolecules by forming stable thioether bonds with sulfhydryl groups, commonly found in the cysteine residues of proteins.[1][2] Its bright green fluorescence makes it a popular choice for various applications, including fluorescence microscopy and flow cytometry.[2]
Q2: What is photobleaching, and why is this compound susceptible to it?
A2: Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[3][4] This process occurs when the fluorophore, after excitation by light, transitions from its excited singlet state to a long-lived triplet state.[3][4] In this triplet state, it is highly reactive and can interact with molecular oxygen, leading to oxidative damage and a loss of fluorescence.[3][5] As a fluorescein-based dye, this compound is known to be susceptible to this phenomenon, which can limit its use in experiments requiring prolonged or intense light exposure.[6]
Q3: My this compound labeled sample is fading very quickly during my imaging experiment. What are the immediate steps I can take to reduce photobleaching?
A3: To immediately address rapid photobleaching, you should modify your imaging acquisition parameters. Key strategies include:
-
Reduce Excitation Intensity: Lower the power of your laser or lamp using neutral density filters. This reduces the rate of excitation and, consequently, the rate of photobleaching.[3]
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.
-
Decrease Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions.
-
Use a More Sensitive Detector: A more efficient camera can capture a usable signal with less excitation light.
-
Start with Low Magnification: Use lower magnification to locate the region of interest before switching to high magnification for detailed imaging, thus minimizing overall light exposure.[7]
Q4: How do antifade reagents work, and which one should I choose?
A4: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[8] They primarily act as reactive oxygen species (ROS) scavengers, neutralizing the oxygen radicals that are a major cause of photochemical damage to the fluorophore.[8][9]
The choice of antifade reagent depends on your experimental setup:
-
For Fixed Cells: Reagents like p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo-[10][10][10]-octane (DABCO) are commonly used in mounting media for fixed samples.[9][11] PPD is highly effective but can cause autofluorescence with blue/green fluorophores.[11]
-
For Live-Cell Imaging: Cell-permeable antioxidants are required. Trolox, a derivative of vitamin E, and ascorbic acid (vitamin C) are commonly used to reduce photobleaching and phototoxicity in live-cell experiments.[8]
Q5: Are there more photostable alternatives to this compound for labeling sulfhydryl groups?
A5: Yes. While this compound is a useful reagent, other fluorophores offer significantly higher photostability for demanding imaging applications. For green fluorescence, Alexa Fluor 488 is a well-known alternative that exhibits superior photostability compared to fluorescein.[6] It is available with a maleimide or iodoacetamide reactive group for sulfhydryl labeling and is a suitable replacement in experiments where photobleaching of this compound is a limiting factor.
Quantitative Data on Fluorophore Photostability
Table 1: Relative Photostability of Common Green Fluorophores
| Fluorophore | Relative Brightness* | Relative Photostability | Key Characteristics |
| Fluorescein (FITC/IAF) | Moderate | Low | Highly susceptible to photobleaching, pH-sensitive.[6] |
| Alexa Fluor 488 | High | Very High | Excellent photostability, pH-insensitive.[6] |
| GFP (eGFP) | Moderate | Moderate | Genetically encoded, photostability varies by mutant.[5] |
| Rhodamine B | High | Moderate | More photostable than fluorescein.[6] |
*Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.[12][13]
Table 2: Comparison of Common Antifade Reagents
| Antifade Reagent | Abbreviation | Typical Application | Advantages | Disadvantages |
| p-Phenylenediamine | PPD | Fixed Cells | Highly effective at reducing fading.[9] | Can cause autofluorescence; may quench some cyanine dyes.[9][11] |
| n-Propyl gallate | NPG | Fixed & Live Cells | Non-toxic, can be used with live cells. | Difficult to dissolve; may interfere with biological processes like apoptosis.[9] |
| 1,4-Diazabicyclo-octane | DABCO | Fixed Cells | Less toxic than PPD. | Generally less effective than PPD.[9] |
| Trolox | Live Cells | Cell-permeable, effective antioxidant.[8] | Dual-mechanism requires its oxidized form for full effect.[8] | |
| Ascorbic Acid (Vitamin C) | Live Cells | Natural antioxidant, commonly used in live-cell imaging.[8] | Can acidify media if not buffered properly. |
Visual Diagrams
Mechanism of Photobleaching
Caption: Simplified Jablonski diagram illustrating the pathway to fluorophore photobleaching.
Troubleshooting Workflow for Rapid Signal Loss
Caption: A step-by-step workflow for troubleshooting rapid photobleaching of this compound.
Experimental Workflow for Assessing Photostability
Caption: Standard experimental workflow for quantifying the photobleaching rate of a fluorophore.
Detailed Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
This compound (dissolved in DMF or DMSO to 10 mg/mL).[1]
-
Reducing agent (e.g., DTT or TCEP) if labeling cysteines that are part of a disulfide bond.
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment.[1]
-
Conjugation Buffer: Phosphate buffer, pH 7.2-7.5. Avoid buffers containing primary amines if targeting other residues.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in your protein by incubating with a 10- to 20-fold molar excess of DTT for 1 hour at room temperature. Remove the DTT using a desalting column equilibrated with conjugation buffer. Proceed immediately to the next step to prevent re-oxidation of sulfhydryls.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][2]
-
Purification: Separate the labeled protein from unreacted this compound using a desalting column or dialysis against a suitable storage buffer.
-
Storage: Store the labeled protein at 4°C or -20°C, protected from light.[1]
Protocol 2: Measuring the Photobleaching Rate of a this compound Conjugate
Materials:
-
This compound labeled sample mounted on a microscope slide.
-
Fluorescence microscope with a stable light source (laser or stabilized lamp) and a sensitive camera.[6]
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with your this compound labeled specimen. If using an antifade reagent, prepare a parallel slide without it for comparison.
-
Locate Region of Interest (ROI): Using low illumination, find a suitable field of view.
-
Initial Fluorescence Measurement: Set your imaging parameters (e.g., 488 nm excitation, exposure time, gain) to achieve a good signal without saturating the detector. Acquire an initial image (F₀).[6]
-
Photobleaching: Continuously illuminate the sample with the same excitation light used for imaging.
-
Time-Course Measurement: Acquire images at fixed time intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.[6]
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Define an ROI and measure the mean fluorescence intensity (F(t)) for each time point.
-
Plot F(t) versus time.
-
Fit the resulting curve to a single exponential decay function: F(t) = F₀ * e^(-kₑt) , where kₑ is the photobleaching rate constant.[6]
-
The photostability can be expressed as the half-life (t₁/₂), calculated as ln(2)/kₑ .
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. empbiotech.com [empbiotech.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. OPG [opg.optica.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. Photobleaching of fluorescein as a probe for oxidative stress in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
challenges in labeling proteins with low cysteine content with 5-IAF
Welcome to the technical support center for challenges in labeling proteins with low cysteine content using 5-iodoacetamidofluorescein (5-IAF). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this specific application.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to label proteins with low cysteine content using this compound?
A1: Labeling proteins with a low number of cysteine residues presents several challenges:
-
Low Signal: With fewer potential labeling sites, the overall fluorescence signal from the labeled protein may be weak, making detection and downstream applications difficult.
-
Cysteine Accessibility and Reactivity: The few cysteine residues present may be buried within the protein structure, oxidized, or located in a microenvironment that hinders their reactivity with this compound.[1][2] The reactivity of the thiol group in cysteine is dependent on its solvent accessibility and the local electrostatic environment.[1]
-
Non-Specific Labeling: To compensate for a weak signal, researchers might be tempted to increase the concentration of this compound or prolong the reaction time. However, this can lead to increased non-specific labeling of other amino acid residues, such as lysines and the N-terminus, which can confound results.[1] Iodoacetamides like this compound can also react with methionine, histidine, or tyrosine if free sulfhydryls are absent.[3]
-
Difficulty in Assessing Labeling Efficiency: The low signal can also make it challenging to accurately determine the stoichiometry of labeling, making it difficult to know what fraction of the protein is labeled.
Q2: What is the optimal pH for labeling with this compound?
A2: The optimal pH for reacting iodoacetamides with cysteines is typically between 7.0 and 8.0.[3] At a pH below 8, most aliphatic amines are protonated and thus less reactive towards iodoacetamides, which helps to minimize non-specific labeling of lysine residues.[3]
Q3: How can I reduce my protein's cysteine residues before labeling?
A3: It is crucial to ensure the cysteine thiol groups are in a reduced state for efficient labeling.[4] Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group and therefore does not compete with the protein for the labeling reagent.[5] If DTT is used, it must be removed before adding the this compound.[4]
Q4: Can I use this compound in a buffer containing Tris?
A4: It is generally recommended to avoid primary amine-containing buffers like Tris, as they can react with iodoacetamides, although to a lesser extent than the target thiols. Buffers such as HEPES or phosphate are often better choices.
Q5: How can I remove excess, unreacted this compound after the labeling reaction?
A5: Excess dye can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3] This step is critical to reduce background fluorescence in downstream applications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | 1. Low Labeling Efficiency: The cysteine residue(s) may be inaccessible or oxidized.[1][6] 2. Low Protein Concentration: Insufficient amount of protein for detectable labeling. 3. Degraded this compound: The fluorescent dye may have degraded due to exposure to light or improper storage.[3] 4. Inefficient Removal of Reducing Agent: Residual DTT competes with cysteine thiols for this compound.[4] 5. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. | 1. Assess Cysteine Accessibility: Use Ellman's reagent to quantify the number of accessible, reactive thiols before labeling.[1] Consider partial denaturation to expose buried cysteines, if compatible with protein function. 2. Concentrate Protein: Increase the protein concentration if possible. 3. Use Fresh this compound: Prepare this compound solutions immediately before use and protect from light.[3] 4. Thoroughly Remove Reducing Agent: Use a desalting column or dialysis to remove DTT. Consider using TCEP, which does not require removal.[5] 5. Optimize Reaction Conditions: Ensure the pH is between 7.0 and 8.0. Optimize incubation time and temperature (e.g., room temperature for 2 hours or 4°C overnight). |
| High Background/Non-Specific Labeling | 1. Excess this compound: High dye-to-protein molar ratio. 2. Prolonged Incubation Time: Longer reaction times can increase labeling of less reactive sites.[1] 3. High pH: A pH above 8.0 can increase the reactivity of primary amines (lysine, N-terminus). 4. Inefficient Removal of Excess Dye: Unreacted this compound contributes to background signal. | 1. Optimize Dye-to-Protein Ratio: Start with a 5- to 10-fold molar excess of this compound to protein and optimize. 2. Reduce Incubation Time: Perform a time-course experiment to find the optimal incubation time that maximizes specific labeling while minimizing non-specific labeling. 3. Maintain Optimal pH: Keep the reaction pH between 7.0 and 8.0.[3] 4. Efficiently Remove Excess Dye: Use size-exclusion chromatography or extensive dialysis. |
| Protein Precipitation During Labeling | 1. Protein Instability: The protein may be unstable under the labeling conditions (pH, temperature). 2. Effect of Labeling: The covalent attachment of the fluorophore may induce conformational changes leading to aggregation. | 1. Optimize Buffer Conditions: Screen different buffers and additives (e.g., glycerol, non-ionic detergents for membrane proteins) to improve protein stability. 2. Lower Dye Concentration: Use a lower molar excess of this compound. 3. Change Labeling Site: If using site-directed mutagenesis, choose a different site for cysteine introduction that is less likely to disrupt protein structure. |
Quantitative Data Summary
The efficiency of labeling proteins with thiol-reactive dyes can be influenced by several factors. While specific data for this compound on every low-cysteine protein is not available, the following tables provide a general overview of expected outcomes and parameters to consider.
Table 1: Typical Labeling Efficiencies for Thiol-Reactive Dyes
| Parameter | Typical Value | Reference(s) |
| Coupling Efficiency | 70-90% (for accessible cysteines) | [4][7] |
| Specificity | >95% (under optimal conditions) | [4][7] |
| Labeling Stoichiometry | ~1:1 (label:protein for a single accessible cysteine) | [5] |
Note: These values are typical for accessible cysteine residues. The actual efficiency for a protein with low cysteine content may be lower and must be determined empirically.
Table 2: Influence of Reaction Conditions on this compound Labeling
| Parameter | Condition | Expected Outcome on Specific Labeling | Expected Outcome on Non-Specific Labeling |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity | Minimal |
| > 8.0 | May decrease slightly due to hydrolysis | Increases (reaction with amines) | |
| Dye:Protein Molar Ratio | 5-10 fold excess | Generally sufficient for accessible cysteines | Low |
| >20 fold excess | May not significantly increase for specific sites | Can increase substantially | |
| Incubation Time | 1-2 hours at RT | Often sufficient | Low to moderate |
| >4 hours at RT | May see a slight increase | Can increase significantly | |
| Reducing Agent | TCEP (present during reaction) | High (maintains reduced state) | Low (does not react with IAF) |
| DTT (removed before reaction) | High (if removed efficiently) | Low |
Experimental Protocols
Protocol 1: Assessing Cysteine Accessibility with Ellman's Reagent
This protocol helps determine the number of accessible, reactive cysteine residues in your protein, which is a critical first step.
-
Prepare Reagents:
-
Protein sample in a suitable buffer (e.g., PBS, HEPES) at a known concentration (e.g., 1 mg/mL).
-
Ellman's Reagent (DTNB) stock solution (e.g., 10 mM in reaction buffer).
-
-
Set up the Reaction:
-
In a cuvette, add your protein solution.
-
Measure the absorbance at 412 nm as a baseline.
-
Add DTNB stock solution to a final concentration of 0.1 mM.
-
-
Incubate and Measure:
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculate the Concentration of Reactive Thiols:
-
Use the Beer-Lambert law: A = εbc, where A is the absorbance at 412 nm, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the molar concentration of reactive thiols.
-
Protocol 2: Labeling a Low-Cysteine Protein with this compound
This is a general protocol that should be optimized for your specific protein.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
To reduce the cysteine residues, add TCEP to a final concentration of 1-5 mM.
-
Incubate for 1 hour at room temperature. If using DTT, it must be removed at this stage by a desalting column.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the this compound solution to the reduced protein solution.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
To stop the reaction, add a thiol-containing reagent like 2-mercaptoethanol or DTT to a final concentration of ~10-20 mM to scavenge any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Dye:
-
Separate the labeled protein from unreacted this compound and quenching reagent using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum for fluorescein (~495 nm).
-
Calculate the protein concentration and the concentration of the dye using their respective molar extinction coefficients. The ratio of these values gives the degree of labeling.
-
Visualizations
Caption: Experimental workflow for labeling low-cysteine proteins with this compound.
Caption: Troubleshooting logic for weak or no signal in this compound labeling.
References
- 1. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cysteine-Cysteine Contact Preference Leads to Target-Focusing in Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-IAF Labeled Proteins
Welcome to the technical support center for the purification of 5-Carboxy-iodoacetamidofluorescein (5-IAF) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your labeled proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound labeled proteins.
Problem 1: Low Recovery of Labeled Protein
Symptom: The final concentration of your this compound labeled protein is significantly lower than expected after purification.
| Potential Cause | Recommended Solution |
| Protein Precipitation | Covalently attaching the hydrophobic this compound dye can decrease the solubility of the target protein, leading to aggregation and precipitation.[1] To mitigate this, consider including stabilizing agents such as glycerol (up to 20%), arginine, or non-ionic detergents in your buffers.[2] It is also advisable to work at 4°C to increase protein stability. |
| Non-specific Binding to Purification Resin | The hydrophobicity of the fluorescein moiety can cause non-specific binding to chromatography resins. To address this, increase the salt concentration (e.g., up to 500 mM NaCl) in your binding and wash buffers to disrupt hydrophobic interactions. Adding a non-ionic detergent (e.g., 0.1% Triton X-100) can also be effective. |
| Protein Degradation | Proteases released during cell lysis can degrade the target protein. Always add a protease inhibitor cocktail to your lysis buffer and keep the sample on ice or at 4°C throughout the purification process. |
| Inefficient Elution | If using affinity chromatography, the elution conditions may be too mild to release the labeled protein. Optimize the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or adjust the pH of the elution buffer.[2] |
Problem 2: Presence of Free, Unconjugated this compound Dye in Final Sample
Symptom: Your purified protein solution exhibits a high background fluorescence, or analysis by spectrophotometry or gel electrophoresis indicates the presence of free dye.
| Potential Cause | Recommended Solution |
| Inefficient Purification Method | The chosen purification method may not be suitable for separating the small this compound molecule from your protein. Size-exclusion chromatography (SEC) or extensive dialysis are generally effective for removing small molecules.[3][4][5][6] For SEC, ensure the resin's fractionation range is appropriate for your protein's size. For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than your protein's molecular weight and perform multiple buffer changes.[7] |
| Hydrophobic Interactions of Free Dye | Free this compound can aggregate or interact with the protein, making it difficult to remove. The use of a small amount of organic solvent (e.g., ≤10% DMF) in the initial purification steps might help to solubilize the free dye, but care must be taken to avoid protein denaturation.[8] Specialized dye removal columns are also commercially available and can be highly effective.[8] |
| Insufficient Washing | If using a column-based method, the washing steps may not be sufficient to remove all the unbound dye. Increase the number of column volumes for the wash steps. |
Problem 3: Protein Precipitation or Aggregation After Labeling
Symptom: The protein solution becomes cloudy or a visible precipitate forms during or after the labeling reaction with this compound.
| Potential Cause | Recommended Solution |
| High Dye-to-Protein Ratio | Over-labeling the protein with the hydrophobic this compound dye is a common cause of precipitation.[1] It is recommended to start with a lower dye-to-protein molar ratio (e.g., 5:1 to 10:1) and optimize as needed.[9] A 1:1 stoichiometry can help minimize this issue.[1] |
| Unfavorable Buffer Conditions | The pH of the labeling buffer may be close to the isoelectric point (pI) of the protein, reducing its solubility.[2] Maintain the pH of the buffer at least one unit away from the protein's pI. The addition of solubility-enhancing agents like glycerol or arginine can also be beneficial.[2] |
| High Protein Concentration | Very high protein concentrations can increase the likelihood of aggregation, especially after labeling. If possible, perform the labeling reaction at a lower protein concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unconjugated this compound after labeling?
A1: The most common and effective methods are size-exclusion chromatography (SEC) and dialysis.[3][5] SEC, often in the form of desalting columns, is rapid and separates molecules based on size, effectively removing the small, free dye from the larger, labeled protein.[4][6] Dialysis is also highly effective but is a slower process that relies on the diffusion of the small dye molecules across a semi-permeable membrane.[3][10] The choice between these methods often depends on the sample volume, desired final concentration, and time constraints.[11]
Q2: How can I quantify the amount of free dye remaining in my purified sample?
A2: You can quantify the free dye by spectrophotometry. Measure the absorbance at the maximum absorbance wavelength for this compound (around 495 nm) and at 280 nm for the protein. The ratio of these absorbances can be used to calculate the degree of labeling (DOL), but this calculation is only accurate if all the free dye has been removed.[12] To check for free dye, you can run the sample on an SDS-PAGE gel and visualize the fluorescence before staining. Free dye will run at the bottom of the gel. Alternatively, you can use analytical size-exclusion chromatography with a fluorescence detector to separate and quantify the free dye peak.
Q3: My this compound labeled protein seems to stick to everything (e.g., tubes, pipette tips). How can I prevent this?
A3: The increased hydrophobicity of the labeled protein can cause it to adhere to surfaces. To minimize this, you can add a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your buffers and use low-protein-binding tubes and pipette tips.
Q4: Can I use affinity chromatography to purify my this compound labeled protein?
A4: Yes, affinity chromatography is a viable option, especially if your protein has an affinity tag (e.g., His-tag, GST-tag).[13] This method can provide high purity.[3][14] However, be aware that the hydrophobic nature of the this compound dye may cause non-specific binding to the affinity resin. To counteract this, it is often necessary to add salt (e.g., 150-500 mM NaCl) and/or a mild non-ionic detergent to the wash buffers to reduce these non-specific interactions.[2]
Q5: What is the expected protein recovery for different purification methods?
A5: Protein recovery can vary depending on the protein itself and the optimization of the protocol. The following table provides a general comparison:
| Purification Method | Typical Protein Recovery | Notes |
| Size-Exclusion Chromatography (Desalting Columns) | >85% | Can result in some sample dilution.[15] |
| Dialysis | >90% | Generally high recovery but can be time-consuming and lead to sample dilution.[16] |
| Affinity Chromatography | Variable (can be >90%) | Highly dependent on the affinity tag, resin, and elution conditions.[3][14] |
Experimental Protocols
Protocol 1: Removal of Free this compound using Size-Exclusion Chromatography (Desalting Column)
This protocol is suitable for rapid buffer exchange and removal of unconjugated this compound from the labeled protein solution.
Materials:
-
This compound labeled protein solution
-
Pre-packed desalting column (e.g., PD-10, Zeba™ Spin Desalting Columns) with a molecular weight cutoff appropriate for your protein.
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
-
Centrifuge (for spin columns)
Methodology:
-
Column Preparation:
-
Sample Application:
-
Apply your this compound labeled protein sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column bed volume) to ensure good separation.
-
-
Elution:
-
For gravity-flow columns: Allow the sample to enter the column bed completely. Then, add the elution buffer and begin collecting fractions. The labeled protein will elute in the void volume, while the free dye will be retained in the column and elute later.
-
For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's instructions to collect the purified, labeled protein.[17]
-
-
Analysis:
-
Measure the absorbance of the collected fractions at 280 nm and ~495 nm to identify the fractions containing the labeled protein and to assess the removal of the free dye.
-
Protocol 2: Removal of Free this compound using Dialysis
This protocol is effective for thorough removal of free dye, especially for larger sample volumes.
Materials:
-
This compound labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >50 kDa protein)
-
Dialysis clips
-
Large beaker (e.g., 1-2 L)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Methodology:
-
Prepare the Dialysis Membrane:
-
Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This often involves rinsing with deionized water to remove preservatives.[19]
-
-
Load the Sample:
-
Securely close one end of the tubing with a dialysis clip.
-
Pipette the labeling reaction mixture into the dialysis tubing, leaving some space at the top.
-
Remove excess air and securely close the other end with a second clip.[10]
-
-
Perform Dialysis:
-
Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[20]
-
Place a stir bar in the beaker and put it on a stir plate at a low speed to facilitate diffusion.[10]
-
Conduct the dialysis at 4°C to maintain protein stability.
-
Change the buffer every 2-4 hours for the first two changes, then leave to dialyze overnight for the final change to ensure complete removal of the free dye.[3][10][20]
-
-
Recover the Sample:
-
Carefully remove the dialysis bag from the buffer.
-
Open one end and pipette the purified labeled protein into a clean storage tube.
-
Visualizations
Caption: Workflow for labeling and purifying this compound proteins.
Caption: Troubleshooting logic for low protein recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A fluorescence-detection size-exclusion chromatography-based thermostability assay to identify membrane protein expression and crystallization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. itwreagents.com [itwreagents.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Assessing the Degree of Labeling for 5-IAF Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for accurately assessing the degree of labeling (DOL) for 5-fluorescein iodoacetamide (5-IAF) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL)?
A1: The Degree of Labeling (DOL), also known as the dye-to-protein ratio (F/P), represents the average number of dye molecules covalently attached to a single protein molecule.[1] It is a critical parameter for ensuring the quality, consistency, and performance of fluorescently labeled conjugates.[2]
Q2: Why is it important to determine the DOL?
A2: Determining the DOL is crucial for several reasons:
-
Consistency: It ensures reproducibility between different batches of conjugates.[2]
-
Performance: A low DOL can result in a weak signal and low sensitivity, while an excessively high DOL can lead to fluorescence quenching, where the fluorescent signal is diminished, and may also affect the biological activity or solubility of the protein.[3][4]
-
Optimization: It helps in optimizing the conjugation reaction to achieve the desired level of labeling for a specific application.[2] For antibodies, an ideal DOL typically falls within the range of 2 to 10.[2]
Q3: What is this compound and what does it react with?
A3: 5-Iodoacetamidofluorescein (this compound) is a derivative of the fluorescein dye containing an iodoacetamide reactive group.[5][6] This iodoacetamide group specifically reacts with free sulfhydryl (thiol) groups, such as those on cysteine residues within a protein, to form a stable thioether bond.[5][6] The reaction is most efficient at a physiological pH (7.5-8.0).[5]
Q4: What information is required to calculate the DOL?
A4: To calculate the DOL using the spectrophotometric method, you will need the following:
-
The absorbance of the conjugate solution at 280 nm (A280).[1]
-
The maximum absorbance of the conjugate at the dye's specific wavelength (Amax).[1]
-
The molar extinction coefficient of the protein at 280 nm (ε_prot).[1]
-
The molar extinction coefficient of the dye at its Amax (ε_dye).[1]
-
A correction factor (CF) to account for the dye's absorbance at 280 nm.[2][7]
Troubleshooting Guide
Q1: My calculated DOL is much lower than expected. What could be the cause?
A1: A low DOL, or under-labeling, can stem from several factors:
-
Insufficient Dye: The molar ratio of this compound to protein in the conjugation reaction may have been too low. Consider increasing the dye-to-protein ratio in subsequent labeling reactions.[4]
-
Inactive Dye: this compound is light-sensitive and susceptible to hydrolysis. Ensure the reagent has been stored properly at -20°C and protected from light.[5]
-
Lack of Free Sulfhydryls: The protein may not have enough accessible free sulfhydryl groups. If the protein has disulfide bonds, a reduction step using a reagent like dithiothreitol (DTT) may be necessary to generate free thiols for labeling.[5]
-
Incorrect Reaction pH: The labeling reaction with iodoacetamides is most efficient at a pH between 7.5 and 8.0.[5] Check and adjust the pH of your reaction buffer.
-
Incomplete Removal of Reducing Agent: If a reducing agent like DTT was used, it must be removed before adding the this compound, as it will compete for the dye. However, some protocols use an excess of this compound to overcome the presence of DTT.[5]
Q2: My DOL is too high. How can I fix this?
A2: An excessively high DOL, or over-labeling, can be problematic.
-
Excessive Dye: The most common cause is too high a molar excess of this compound in the labeling reaction. Reduce the amount of this compound used in your next experiment.[4]
-
Consequences of Over-labeling: High labeling densities can lead to fluorescence self-quenching, which reduces the fluorescent signal.[2][3] It can also lead to protein aggregation, decreased solubility, and potential loss of biological function.[3]
Q3: My absorbance readings are fluctuating or seem inaccurate. What should I do?
A3: Inaccurate absorbance readings will lead to an incorrect DOL calculation.
-
Incomplete Removal of Unbound Dye: It is absolutely essential to remove all non-conjugated this compound before measuring absorbance.[2][5][7] Unbound dye will absorb light and artificially inflate the Amax reading, leading to a falsely high DOL calculation. Use methods like dialysis or gel filtration for thorough purification.[3][7]
-
High Absorbance Values: If the absorbance reading at either 280 nm or Amax is greater than 2.0, the measurement may be outside the linear range of the spectrophotometer.[2][7] Dilute the sample with a suitable buffer, re-measure the absorbance, and remember to account for the dilution factor in your calculations.[2][7]
-
Cuvette Type: Ensure you are using a UV-transparent quartz cuvette for measurements, especially at 280 nm.[8]
Quantitative Data Summary
The following tables provide key quantitative data required for calculating the DOL of this compound conjugates.
Table 1: Spectroscopic Properties of this compound (Fluorescein)
| Parameter | Value | Reference |
| Maximum Absorption Wavelength (λmax) | 494 nm | [3] |
| Molar Extinction Coefficient (ε_dye) | 68,000 M⁻¹cm⁻¹ | [3][7] |
| Correction Factor (CF) at 280 nm | 0.30 | [3][7] |
Table 2: Typical Molar Extinction Coefficients for Proteins
| Protein | Molar Extinction Coefficient (ε_prot) at 280 nm |
| IgG | ~210,000 M⁻¹cm⁻¹ |
| Bovine Serum Albumin (BSA) | ~43,824 M⁻¹cm⁻¹ |
Note: The molar extinction coefficient is specific to each protein. It is best to use the experimentally determined value for your specific protein if available.
Experimental Protocols
Detailed Methodology: Determining the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method for calculating the DOL.
1. Purification of the Conjugate: a. Following the conjugation reaction, it is critical to remove all unbound this compound. b. Use an appropriate method such as extensive dialysis against a suitable buffer (e.g., PBS) or gel filtration/desalting columns.[3][7] The complete removal of free dye is essential for an accurate DOL calculation.[5]
2. Spectrophotometric Measurement: a. Prepare the purified conjugate solution in a UV-transparent quartz cuvette with a 1 cm pathlength.[7][8] b. Measure the absorbance of the conjugate solution at 280 nm (A280). c. Measure the absorbance at the λmax of this compound, which is 494 nm (A494).[3] d. Important: If either absorbance reading is above 2.0, dilute the sample with buffer until the readings are within the linear range (<2.0). Record the dilution factor used.[2][7]
3. Calculation of DOL: a. Correct the A280 reading for the dye's contribution:
- Corrected A280 = A280 - (A494 × Correction Factor)
- The correction factor for this compound is 0.30.[3][7]
The final DOL value represents the average number of this compound molecules per protein molecule.
Visualizations
Caption: Experimental workflow for this compound conjugation and DOL determination.
Caption: Troubleshooting decision tree for common DOL assessment issues.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
Validation & Comparative
A Head-to-Head Comparison: 5-IAF vs. Alexa Fluor 488 Maleimide for Thiol-Reactive Labeling
For researchers in molecular biology, cell biology, and drug development, the precise labeling of proteins and other biomolecules is paramount for elucidating their function, localization, and interactions. Thiol-reactive fluorescent dyes are indispensable tools for this purpose, with 5-iodoacetamidofluorescein (5-IAF) and Alexa Fluor 488 maleimide being two prominent choices for targeting cysteine residues. This guide provides a comprehensive comparison of these two fluorophores, offering insights into their performance characteristics, supported by available data and experimental considerations, to aid researchers in selecting the optimal reagent for their specific application.
Chemical and Physical Properties: A Tale of Two Chemistries
At the heart of the differences between this compound and Alexa Fluor 488 maleimide lies their reactive chemistry. This compound possesses an iodoacetamide group, while Alexa Fluor 488 maleimide utilizes a maleimide moiety. Both groups readily react with the sulfhydryl (thiol) groups of cysteine residues to form stable covalent bonds. However, the reaction conditions and specificity can differ. Iodoacetamides, like this compound, react with sulfhydryls to form a stable thioether bond.[1] While highly reactive with thiols, they can also exhibit some reactivity towards other nucleophilic residues like histidine and methionine at higher pH. Maleimides, on the other hand, are generally more specific for thiols, reacting via a Michael addition to form a stable thioether linkage, typically at a pH range of 6.5-7.5.[2][3]
Table 1: Key Chemical and Physical Properties
| Property | 5-Iodoacetamidofluorescein (this compound) | Alexa Fluor 488 C5 Maleimide |
| Reactive Group | Iodoacetamide | Maleimide |
| Target Residue | Cysteine (primary), Histidine, Methionine | Cysteine |
| Molecular Weight | ~515.3 g/mol [4][5] | ~720.66 g/mol [6] |
| Solubility | Soluble in DMF and DMSO; soluble in aqueous buffers at pH > 6[1][7] | Water-soluble[2][6] |
| Storage | Store at -20°C, protected from light[1][7] | Store at -20°C, desiccated and protected from light[2] |
Performance Characteristics: Where Alexa Fluor 488 Shines
The performance of a fluorescent dye is dictated by its spectral properties, brightness (a product of its molar extinction coefficient and quantum yield), photostability, and environmental sensitivity. In these aspects, Alexa Fluor 488 maleimide generally holds a significant advantage over the traditional fluorescein derivative, this compound.
Table 2: Spectral and Performance Properties
| Property | 5-Iodoacetamidofluorescein (this compound) | Alexa Fluor 488 Maleimide |
| Excitation Maximum (Ex) | ~491-495 nm[4][7] | ~493-496 nm[8] |
| Emission Maximum (Em) | ~518-520 nm[4][7] | ~516-519 nm[2][8] |
| Molar Extinction Coefficient (ε) | Not explicitly found in searches | ~71,000 - 72,000 cm⁻¹M⁻¹[2][8] |
| Fluorescence Quantum Yield (Φ) | Not explicitly found in searches | ~0.92[9] |
| Brightness (ε x Φ) | Not calculable from searches | ~65,320 - 66,240 |
| Photostability | Lower (as a fluorescein derivative) | High[9][10] |
| pH Sensitivity | Fluorescence is pH-dependent (decreases in acidic conditions)[11] | Fluorescence is stable over a wide pH range (pH 4-10)[2][12] |
Alexa Fluor 488 is renowned for its exceptional photostability, meaning it can withstand prolonged exposure to excitation light with minimal loss of fluorescence.[9][10] This is a critical advantage for applications requiring long-term imaging, such as live-cell tracking or super-resolution microscopy. In contrast, fluorescein-based dyes like this compound are notoriously susceptible to photobleaching.
Furthermore, the fluorescence of Alexa Fluor 488 is largely independent of pH over a broad physiological range (pH 4-10).[2][12] This stability ensures more reliable and quantifiable results in varying cellular environments. This compound, being a fluorescein derivative, exhibits pH-dependent fluorescence, with a decrease in intensity in more acidic conditions, which can be a confounding factor in certain biological experiments.[11]
Experimental Protocols: A Step-by-Step Guide to Labeling
The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 488 maleimide. It is crucial to optimize these protocols for each specific protein and application.
Protocol 1: Protein Labeling with this compound
This protocol is adapted from standard procedures for iodoacetamide-based labeling.[1]
Materials:
-
Protein solution (5-10 mg/mL in a suitable buffer, e.g., 0.1 M phosphate buffer, pH 7.0-7.5)
-
This compound
-
Anhydrous DMF or DMSO
-
Reducing agent (e.g., DTT or TCEP) - optional, for reducing disulfide bonds
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT or TCEP. If using DTT, it must be removed by dialysis or a desalting column prior to labeling. TCEP does not need to be removed.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Protocol 2: Protein Labeling with Alexa Fluor 488 Maleimide
This protocol is based on typical maleimide-based labeling procedures.[13]
Materials:
-
Protein solution (2-10 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.5)
-
Alexa Fluor 488 C5 Maleimide
-
Anhydrous DMSO
-
Reducing agent (e.g., TCEP) - optional
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP.
-
Alexa Fluor 488 Stock Solution: Prepare a 10 mM stock solution of Alexa Fluor 488 maleimide in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Alexa Fluor 488 maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or cysteine to a final concentration of ~10 mM.
-
Purification: Separate the labeled protein from unreacted dye using a desalting column or dialysis.
-
Storage: Store the conjugate at 4°C or -20°C, protected from light.
Visualizing the Workflow and Underlying Biology
To better understand the application of these dyes, the following diagrams illustrate a typical experimental workflow and the biological context of cysteine labeling.
References
- 1. Alexa Fluor® 488 色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. benchchem.com [benchchem.com]
- 11. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescent Dye Labeling Service - Creative Biolabs [creative-biolabs.com]
5-IAF vs. Other Thiol-Reactive Dyes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in protein labeling, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. Thiol-reactive dyes, which specifically target cysteine residues, are a popular choice for site-specific labeling. This guide provides an objective comparison of 5-Iodoacetamidofluorescein (5-IAF) with other common thiol-reactive dyes, focusing on key performance characteristics to inform your selection process.
At a Glance: Key Performance Indicators of Thiol-Reactive Dyes
The choice between iodoacetamides, such as this compound, and maleimide-based dyes often involves a trade-off between the stability of the resulting conjugate and the specificity of the labeling reaction. The following table summarizes the key quantitative data for this compound and two other popular thiol-reactive dyes: Alexa Fluor™ 488 C5 Maleimide and BODIPY™ FL Maleimide.
| Feature | This compound (Iodoacetamide) | Alexa Fluor™ 488 C5 Maleimide | BODIPY™ FL Maleimide |
| Reactive Group | Iodoacetamide | Maleimide | Maleimide |
| Excitation Max (nm) | ~491[1] | ~493 | ~503 |
| Emission Max (nm) | ~518[1] | ~516 | ~509 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | >70,000[1] | ~72,000[2] | ~92,000 |
| Quantum Yield (Φ) | High (~0.92) | High (~0.92)[3] | Very High (~0.97) |
| Photostability | Moderate | High[4][5][6] | High[7] |
| pH Sensitivity | High | Low (pH 4-10)[2] | Low (pH 3-10)[7] |
| Conjugate Stability | Very High (Stable Thioether Bond)[8][9] | Moderate (Thiosuccinimide linkage can undergo retro-Michael reaction)[9] | Moderate (Thiosuccinimide linkage)[9] |
| Specificity for Thiols | Moderate (Potential for off-target reactions with methionine, histidine, or tyrosine)[8] | High (at neutral pH) | High (at neutral pH) |
Core Advantages of this compound: Superior Conjugate Stability
The primary advantage of this compound lies in the robust and stable thioether bond it forms with the thiol group of a cysteine residue.[8] This covalent linkage is significantly more stable than the thiosuccinimide bond formed by maleimide-based dyes, which can be susceptible to a retro-Michael reaction, leading to deconjugation.[9] This enhanced stability makes this compound an excellent choice for long-term studies or experiments conducted in environments containing other thiol-containing molecules that could otherwise lead to dye exchange.
Performance Comparison with Other Dyes
Alexa Fluor™ 488 C5 Maleimide: This dye is renowned for its exceptional photostability and insensitivity to pH changes over a wide range, making it a workhorse in cellular imaging applications.[2][4] While the maleimide linkage is less stable than the iodoacetamide bond, for many applications, the superior brightness and photostability of the Alexa Fluor™ fluorophore outweigh this consideration.
BODIPY™ FL Maleimide: BODIPY dyes are characterized by their high quantum yields, sharp emission peaks, and good photostability.[7] They are also relatively insensitive to pH and the polarity of their environment. Their small size and neutral charge can be advantageous in minimizing perturbations to the labeled protein's function.
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest containing at least one free cysteine residue
-
This compound (5-Iodoacetamidofluorescein)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP), if disulfide bonds need to be reduced
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
-
Desalting column or dialysis tubing for purification
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of DTT or TCEP and incubate at room temperature for 30-60 minutes.
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is crucial as the reducing agent will compete with the protein's thiols for the dye.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction in the dark at room temperature for 2 hours or overnight at 4°C. Gentle mixing during incubation can improve labeling efficiency.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-100 mM to react with any unreacted this compound. Incubate for at least 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~491 nm (for this compound).
-
Calculate the protein concentration and the concentration of the dye using their respective molar extinction coefficients. The ratio of these values will give the degree of labeling.
-
Visualizing the Reaction Pathway
The following diagrams illustrate the chemical reactions involved in protein labeling with iodoacetamide and maleimide dyes.
Caption: Reaction mechanisms of iodoacetamide and maleimide dyes with protein thiols.
References
- 1. empbiotech.com [empbiotech.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
Navigating the Fluorescent Landscape: A Researcher's Guide to 5-Iodoacetamidofluorescein and its Alternatives
In the intricate world of molecular biology and drug development, the precise labeling and visualization of proteins are paramount. For decades, 5-iodoacetamidofluorescein (5-IAF) has served as a workhorse for fluorescently tagging cysteine residues in proteins. However, the evolution of fluorescent probe technology has brought forth a new generation of dyes with enhanced capabilities. This guide provides a critical comparison of this compound with its alternatives, offering researchers the data and protocols needed to make informed decisions for their specific experimental needs.
The Incumbent: 5-Iodoacetamidofluorescein (this compound)
This compound is a thiol-reactive fluorescent dye that forms a stable thioether bond with the sulfhydryl group of cysteine residues.[1] Its fluorescein core provides a bright, green fluorescence, making it a cost-effective choice for many applications. However, its limitations have become more apparent with the advent of more sophisticated imaging techniques and demanding experimental conditions.
Core Limitations of this compound
The primary drawbacks of this compound lie in its suboptimal photophysical properties and potential for non-specific reactions.
-
Photostability: Fluorescein-based dyes like this compound are notoriously susceptible to photobleaching, the light-induced irreversible degradation of the fluorophore. This rapid loss of signal can be a significant hurdle in experiments requiring prolonged or intense illumination, such as time-lapse live-cell imaging.
-
pH Sensitivity: The fluorescence intensity of fluorescein is highly dependent on the ambient pH, with a significant decrease in quantum yield in acidic environments. This can lead to unreliable quantification of fluorescence in cellular compartments with varying pH.
-
Quantum Yield: While fluorescein offers a respectable quantum yield in optimal conditions, it is generally lower than that of newer generation dyes. The quantum yield can also be further reduced upon conjugation to a protein.
The Alternatives: A Brighter Future
A variety of alternative thiol-reactive fluorescent probes have been developed to address the shortcomings of this compound. The most common and effective alternatives include maleimide derivatives of fluorescein and modern, high-performance dyes like the Alexa Fluor™ series.
-
Fluorescein Maleimide: This alternative utilizes a maleimide reactive group instead of an iodoacetamide. Maleimides are generally more specific for sulfhydryl groups than iodoacetamides and often exhibit faster reaction kinetics. However, as it shares the same fluorescein fluorophore, it also suffers from similar limitations in terms of photostability and pH sensitivity.
-
Alexa Fluor™ Maleimides: Dyes like Alexa Fluor™ 488 maleimide represent a significant leap forward in fluorescent probe technology. They are engineered for superior photostability, high quantum yield, and pH insensitivity, making them the gold standard for many demanding fluorescence applications.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and its prominent alternatives. The data presented is a synthesis of available information and may vary depending on the specific protein and experimental conditions.
| Feature | 5-Iodoacetamidofluorescein (this compound) | Fluorescein Maleimide | Alexa Fluor™ 488 Maleimide |
| Reactive Group | Iodoacetamide | Maleimide | Maleimide |
| Excitation Max (nm) | ~491 | ~490 | ~495 |
| Emission Max (nm) | ~518 | ~518 | ~519 |
| Quantum Yield | Moderate, pH-dependent | Moderate, pH-dependent | High (0.92) [2][3][4] |
| Photostability | Low | Low | High |
| Specificity for Thiols | Good | Very Good | Very Good |
| pH Sensitivity | High | High | Low |
Experimental Workflows and Signaling Pathways
To aid in experimental design, the following diagrams illustrate the protein labeling workflow and a generalized signaling pathway that might be studied using these fluorescent probes.
Caption: A generalized workflow for labeling proteins with thiol-reactive fluorescent dyes.
Caption: A hypothetical signaling pathway illustrating the role of a cysteine-containing protein.
Experimental Protocols
The following are representative protocols for labeling proteins with this compound and a maleimide-based alternative. Note that optimization is often necessary for specific proteins and applications.
Protocol 1: Labeling of Protein with 5-Iodoacetamidofluorescein (this compound)
Materials:
-
Protein of interest with at least one cysteine residue
-
5-Iodoacetamidofluorescein (this compound)
-
Labeling Buffer: 20 mM HEPES, 50 mM KCl, 2 mM EDTA, pH 7.3
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: β-mercaptoethanol or DTT
-
Purification column (e.g., PD-10 desalting column)
-
Dimethylformamide (DMF)
Procedure:
-
Protein Preparation: Dissolve the protein in Labeling Buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the DTT or TCEP by dialysis against the Labeling Buffer or by using a desalting column.
-
Dye Preparation: Prepare a 10 mM stock solution of this compound in DMF immediately before use.
-
Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution. The reaction should be carried out in the dark at 4°C for at least 12 hours or at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 10 mM.
-
Purification: Remove unreacted this compound by passing the solution through a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at 491 nm).
Protocol 2: Labeling of Protein with Fluorescein Maleimide
Materials:
-
Protein of interest with at least one cysteine residue
-
Fluorescein maleimide
-
Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., dye removal column or desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in Labeling Buffer. If necessary, reduce disulfide bonds as described in Protocol 1 and remove the reducing agent.
-
Dye Preparation: Prepare a 10 mM stock solution of fluorescein maleimide in DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the fluorescein maleimide stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Remove unreacted dye using a dye removal column or a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the fluorescein.
Conclusion: Making the Right Choice
While this compound remains a viable option for certain applications, particularly when cost is a primary concern and experimental conditions are not demanding, its limitations are significant. For research requiring high sensitivity, quantitative accuracy, and the ability to perform long-term imaging, the superior photostability, high quantum yield, and pH insensitivity of alternatives like Alexa Fluor™ 488 maleimide make them a more robust and reliable choice. By carefully considering the specific demands of their experiments and the comparative data presented here, researchers can select the optimal fluorescent probe to illuminate their scientific discoveries.
References
A Head-to-Head Comparison of 5-IAF and Cy3 for FRET Studies
For researchers, scientists, and drug development professionals navigating the complexities of Förster Resonance Energy Transfer (FRET) studies, the selection of an appropriate fluorescent dye pair is paramount. This guide provides an objective, data-driven comparison of two commonly employed fluorophores: 5-Iodoacetamidofluorescein (5-IAF) and Cyanine3 (Cy3).
This comparison delves into their photophysical properties, protein labeling strategies, and their performance in FRET applications, offering supporting data and detailed experimental protocols to inform your experimental design.
At a Glance: Photophysical Properties
A successful FRET experiment hinges on the selection of a donor and acceptor pair with appropriate spectral overlap and high quantum yields. Here, we summarize the key photophysical properties of this compound and Cy3.
| Property | This compound | Cy3 | Data Source(s) |
| Excitation Maximum (λex) | ~491 nm | ~550-554 nm | [1] |
| Emission Maximum (λem) | ~518 nm | ~565-570 nm | [1] |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | Not widely reported, but fluorescein derivatives are generally high. | ~0.15 - 0.31 (highly dependent on environment) | [3] |
| Reactive Group | Iodoacetamide | NHS Ester, Maleimide, etc. | |
| Target Functional Group | Sulfhydryls (e.g., Cysteine) | Primary Amines (e.g., Lysine, N-terminus), Sulfhydryls |
Labeling Strategies: Thiol vs. Amine Chemistry
The choice between this compound and Cy3 often comes down to the desired labeling strategy. This compound's iodoacetamide group specifically targets free sulfhydryl groups on cysteine residues, offering a more site-specific labeling approach. In contrast, the widely used NHS ester variant of Cy3 reacts with primary amines found on lysine residues and the protein's N-terminus, which are generally more abundant and surface-exposed.
| Feature | This compound (Iodoacetamide) | Cy3 (NHS Ester) |
| Target Residue | Cysteine (Sulfhydryl) | Lysine, N-terminus (Primary Amine) |
| Specificity | High - Cysteines are less abundant | Lower - Lysines are generally abundant |
| Reaction pH | ~7.0 - 8.0 | ~8.0 - 9.0 |
| Advantages | Site-specific labeling, less likely to disrupt antibody binding sites. | Robust and generally applicable to most proteins. |
| Disadvantages | Requires a free, accessible cysteine residue. Potential for off-target reaction with other nucleophiles at higher pH. | Can result in a heterogeneous population of labeled proteins. May alter protein charge. |
FRET Performance: A Tale of Two Pairs
Direct comparative studies of FRET efficiency between a this compound-based pair and a Cy3-based pair are scarce in the literature. Therefore, we present data from two representative studies to illustrate their application in FRET. It is crucial to note that these results are not from a head-to-head comparison and experimental conditions differ.
This compound in a FRET-based Subunit Exchange Study
A study on human lens crystallins utilized a FRET pair consisting of tryptophan (the endogenous donor) and IAEDANS (a thiol-reactive dye similar to this compound) as the acceptor to monitor protein subunit exchange.
| FRET Pair | Donor | Acceptor | FRET Efficiency (E) | Förster Distance (R₀) | Measured Distance (r) |
| Trp-IAEDANS | Tryptophan | IAEDANS | Not explicitly stated as a single value, but energy transfer was observed. | 22 Å | Varied with subunit exchange |
Data extracted from a study on crystallin subunit exchange. The FRET efficiency was dynamic, reflecting the association and dissociation of protein subunits.
Cy3/Cy5 FRET for Detecting Protein Proximity
The Cy3 and Cy5 pair is a workhorse in single-molecule FRET studies. In a study investigating protein proximity in cells, antibodies were labeled with Cy3 (donor) and Cy5 (acceptor).
| FRET Pair | Donor | Acceptor | FRET Efficiency (E) | Förster Distance (R₀) |
| Cy3-Cy5 | Cy3 | Cy5 | Up to ~50% observed in positive controls | ~50-60 Å |
Data is representative of typical values observed in cellular FRET experiments using the Cy3/Cy5 pair. Actual FRET efficiency is highly dependent on the distance and orientation of the labeled proteins.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental steps, the following diagrams are provided.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Caption: A generalized experimental workflow for FRET studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible FRET experiments. Below are generalized protocols for labeling proteins with this compound and Cy3 NHS ester.
Protocol 1: Thiol-Reactive Labeling with this compound
This protocol is designed for labeling proteins with free sulfhydryl groups.
Materials:
-
Protein of interest (with at least one free cysteine) in an amine-free buffer (e.g., PBS, pH 7.2)
-
This compound (5-Iodoacetamidofluorescein)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), optional
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in a suitable buffer at pH 7.0-7.5. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent before labeling.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~491 nm (for this compound).
Protocol 2: Amine-Reactive Labeling with Cy3 NHS Ester
This protocol is for labeling proteins via primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Cy3 NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Exchange the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Cy3 NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
Conclusion
The choice between this compound and Cy3 for FRET studies is contingent on the specific requirements of the experiment.
-
Choose this compound for site-specific labeling when a free cysteine is available and precise positioning of the fluorophore is critical. This can be particularly advantageous for minimizing perturbation of protein function.
-
Choose Cy3 for general protein labeling when lysine residues are abundant and a more straightforward labeling protocol is desired. Its brightness and well-characterized FRET pairing with Cy5 make it a robust choice for a wide range of applications.
Ultimately, the optimal choice will depend on the protein of interest, the desired level of labeling specificity, and the specific FRET application. Careful consideration of the photophysical properties and labeling chemistries outlined in this guide will empower researchers to make informed decisions for their FRET-based investigations.
References
A Researcher's Guide to Mass Spectrometric Validation of 5-IAF Labeling
For researchers, scientists, and drug development professionals, the precise chemical labeling of protein residues is a critical step in mass spectrometry-based proteomics. The alkylation of cysteine residues is a cornerstone of this process, aimed at preventing the re-formation of disulfide bonds after reduction, thereby ensuring accurate protein identification and quantification. While iodoacetamide (IAA) is the most ubiquitously used alkylating agent, fluorescently tagged reagents like 5-iodoacetamidofluorescein (5-IAF) present an alternative with unique properties.
This guide provides an objective comparison of this compound and the traditional iodoacetamide for cysteine labeling, focusing on their validation by mass spectrometry. We will delve into their respective performance metrics, supported by experimental data, and provide detailed protocols for their application and validation.
Performance Comparison: this compound vs. Iodoacetamide (IAA)
The selection of an alkylating agent is a critical decision that can influence data quality. This compound shares the same iodoacetamide reactive group as IAA, meaning its primary chemical reactivity towards cysteine's sulfhydryl group is fundamentally similar. However, the addition of a bulky fluorescein moiety introduces distinct characteristics that impact its use in mass spectrometry workflows.
| Feature | 5-Iodoacetamidofluorescein (this compound) | Iodoacetamide (IAA) | Rationale & Key Considerations |
| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) | Both reagents react via nucleophilic substitution to form a stable thioether bond.[1] |
| Modification Mass | +459.13 Da | +57.02 Da | The large mass shift of this compound is easily detectable but may impact peptide properties. IAA provides a small, standard modification. |
| On-Target Efficiency | High (inferred) | High (typically >97%) | Both reagents are highly reactive towards reduced cysteines. Complete alkylation is achievable under optimized conditions.[2][3] |
| Off-Target Reactions | Methionine, Histidine, Lysine, N-terminus | Methionine, Histidine, Lysine, N-terminus | As iodine-containing reagents, both can exhibit off-target alkylation.[1][4][5] Studies on IAA show methionine oxidation occurs in 2-5% of Met-containing peptides.[4][6] |
| MS/MS Fragmentation | Interpretable; produces a characteristic reporter ion (m/z 422) | Well-characterized; produces standard b- and y-ion series | The bulky fluorescein tag does not prevent peptide backbone fragmentation. The reporter ion from this compound can aid in the selective identification of labeled peptides. |
| Ionization Efficiency | Potentially altered due to bulky, hydrophobic tag | Considered baseline | Large, hydrophobic modifications can sometimes alter peptide ionization efficiency, though this effect is peptide-dependent.[7] |
| Key Advantage | Fluorescent tag enables orthogonal detection (e.g., in-gel fluorescence) | Gold standard, extensive literature, simple modification | This compound allows for visual confirmation of labeling prior to MS analysis. IAA is the most common and well-understood alkylating agent in proteomics.[4] |
| Key Disadvantage | Bulky tag may affect chromatography and ionization; less MS-centric data available | Can cause off-target modifications; lacks orthogonal detection capabilities | The large size of this compound may lead to changes in peptide retention time. IAA's side reactions are well-documented.[5] |
Experimental Protocols
Reproducibility in proteomics starts with robust and well-defined protocols. Below are detailed methodologies for protein alkylation using this compound and IAA, and a subsequent protocol for validating the labeling efficiency via mass spectrometry.
Protocol 1: In-Solution Protein Alkylation
This protocol describes the standard procedure for reducing and alkylating proteins in a cell lysate or purified protein solution prior to enzymatic digestion.
Materials:
-
Protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Reagent: 500 mM Iodoacetamide (IAA) or 5-Iodoacetamidofluorescein (this compound) solution in DMF or buffer (prepare fresh, protect from light)
-
Quenching Solution: 500 mM DTT
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Mass Spectrometry-grade Trypsin
Procedure:
-
Reduction: Add the reducing agent (DTT or TCEP) to the protein solution to a final concentration of 5-10 mM. Incubate for 1 hour at 37-56°C to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the alkylating agent (IAA or this compound) to a final concentration of 15-20 mM (a ~2-fold molar excess over the reducing agent). Incubate for 30-45 minutes at room temperature in complete darkness.
-
Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to below 1.5 M. This is crucial for optimal enzyme activity.
-
Enzymatic Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%, bringing the pH to <3.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Mass Spectrometric Validation of Alkylation Efficiency
This protocol outlines the data analysis workflow to determine the success of the cysteine labeling reaction.
Procedure:
-
LC-MS/MS Analysis: Analyze the desalted peptide digest from Protocol 1 using a standard data-dependent acquisition (DDA) method on a high-resolution mass spectrometer.
-
Database Search: Search the resulting raw data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Setting Search Parameters:
-
Fixed Modification: Set the expected cysteine modification as a fixed modification.
-
For IAA: Carbamidomethyl (C), +57.021 Da.
-
For this compound: Fluoresceinyl-acetamide (C), +459.13 Da.
-
-
Variable Modifications: To assess labeling completeness and off-target effects, include the following as variable modifications:
-
Unmodified Cysteine (C): To detect incomplete labeling.
-
Oxidation (M): +15.995 Da (to check for a common side reaction).
-
Alkylation of Methionine: +57.021 Da (for IAA) or +459.13 Da (for this compound).
-
Alkylation of Lysine (K), Histidine (H), and Protein N-terminus.
-
-
-
Data Analysis and Quantification:
-
After the database search is complete, filter the results to a 1% peptide and protein False Discovery Rate (FDR).
-
Calculate Labeling Efficiency: Determine the percentage of identified cysteine-containing peptides that carry the fixed modification versus those identified with an unmodified cysteine.
-
Efficiency (%) = [Number of Labeled Cys Peptides / (Number of Labeled Cys Peptides + Number of Unlabeled Cys Peptides)] * 100
-
-
Quantify Off-Target Modifications: Calculate the percentage of identified peptides showing modifications on non-cysteine residues (e.g., Methionine) relative to the total number of peptides containing that residue.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
alternative fluorescent probes for cysteine modification
A Comprehensive Guide to Alternative Fluorescent Probes for Cysteine Modification
For researchers, scientists, and drug development professionals, the selective labeling of cysteine residues is a cornerstone of understanding protein structure, function, and regulation. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent modification, enabling the attachment of fluorescent probes for a wide array of applications, from in-gel visualization to real-time imaging in living cells.[1] While maleimide-based probes have long been the standard, a diverse landscape of alternative fluorescent probes offers unique advantages in terms of reactivity, selectivity, and photophysical properties. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Comparison of Cysteine-Reactive Fluorescent Probes
The choice of a fluorescent probe for cysteine modification is critical and depends on the specific experimental context. Key considerations include the probe's reactivity and selectivity towards cysteine over other biological thiols like glutathione (GSH) and homocysteine (Hcy), its photophysical properties such as excitation and emission wavelengths, quantum yield, and Stokes shift, as well as its stability and cell permeability.[2][3]
Data Presentation: A Comparative Overview of Fluorescent Probes
The following table summarizes the quantitative data for a selection of , offering a clear comparison of their key performance indicators.
| Probe Class | Reactive Group | Reaction Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Key Advantages | Key Disadvantages |
| Maleimides | Maleimide | Michael Addition | Fluorophore Dependent | Fluorophore Dependent | - | High reactivity and selectivity for thiols at neutral pH.[1] | Potential for off-target reactions at higher pH; linkage can be reversible.[1] |
| Iodoacetamides (IAMs) | Iodoacetyl | Nucleophilic Substitution | Fluorophore Dependent | Fluorophore Dependent | - | Well-characterized and widely used.[1] | Slower reaction kinetics compared to maleimides.[1] |
| Vinyl Sulfones | Vinyl Sulfone | Michael Addition | Fluorophore Dependent | Fluorophore Dependent | - | Fast and thiol-selective; forms stable thioether bond.[4] | Limited commercial availability of diverse fluorophores. |
| Hemicyanine-based (e.g., PRH) | Acrylate | Addition-Cyclization | ~425 | ~630 | 0.344 µM | Near-infrared emission, reducing background fluorescence.[5] | "Turn-off" probe, may not be suitable for all applications.[5] |
| Naphthalimide-based (e.g., Nap-I) | Iodoacetamide | Nucleophilic Substitution | ~449 | ~536 | - | Good for SDS-PAGE staining; can label selenocysteine at low pH.[6] | Requires optimization of pH and labeling time.[6] |
| BODIPY-based (e.g., BDP-S) | SNAr | Nucleophilic Aromatic Substitution | - | Orange Fluorescence | 11.2 nM | High signal ratio; rapid reaction time (10 min).[7] | Specificity can be influenced by steric hindrance.[7] |
| Copper Nanoparticles (DMTD-CuNPs) | Metal Complexation | Quenching via Cu-S bond | ~200 | ~515 | 50 nM | Large Stokes shift; high sensitivity.[8] | Quenching-based detection.[8] |
| Acrylate-based Probes | Acrylate | Addition-Cyclization | Fluorophore Dependent | Fluorophore Dependent | 88.2 nM | High selectivity for Cys over other thiols.[3] | Reaction mechanism can be complex.[3] |
| 2,4-Dinitrobenzenesulfonyl (DNBS) based | DNBS | Nucleophilic Aromatic Substitution | Fluorophore Dependent | Fluorophore Dependent | 23 nM | "Turn-on" fluorescence upon reaction.[9] | Can also react with homocysteine.[9] |
Reaction Mechanisms and Experimental Workflow
The diverse chemistries of these probes allow for tailored experimental designs. Understanding the underlying reaction mechanisms is crucial for optimizing labeling conditions and interpreting results.
Signaling Pathway: Cysteine Oxidation in Cellular Stress
Cysteine residues are key players in redox signaling, acting as sensors for reactive oxygen species (ROS). Their oxidation state can modulate protein function and trigger downstream signaling events.
Caption: Simplified pathway of cysteine oxidation in response to cellular stress.[1]
Experimental Workflow: Cysteine Labeling with Fluorescent Probes
A typical workflow for labeling cysteine residues in a protein sample involves several key steps, from sample preparation to data analysis.
Caption: A generalized experimental workflow for cysteine modification using fluorescent probes.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following protocols provide a starting point for using maleimide and iodoacetamide-based probes.
Protocol 1: Standard Maleimide-Based Labeling of Proteins
This protocol outlines a general procedure for labeling a purified protein with a maleimide-conjugated fluorophore.[10]
Materials:
-
Purified protein containing accessible cysteine residues
-
Maleimide-conjugated fluorescent probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reduction: To ensure the cysteine residues are in their reduced, reactive state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[10]
-
Probe Preparation: Dissolve the maleimide-conjugated probe in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[10] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the labeling reaction by adding a quenching reagent to a final concentration of ~10 mM to react with any excess maleimide probe.[10]
-
Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific excitation wavelength.
Protocol 2: In-Gel Fluorescence Staining with Naphthalimide-Iodoacetamide (Nap-I)
This protocol is adapted for the fluorescent labeling of cysteine-containing proteins in an SDS-PAGE gel.[6]
Materials:
-
Protein samples
-
SDS-PAGE reagents and equipment
-
Nap-I fluorescent probe
-
Tris-HCl buffer (pH 8.0-9.0)
-
Fixing solution (e.g., 40% ethanol, 10% acetic acid)
-
Destaining solution (e.g., 10% ethanol, 5% acetic acid)
-
Fluorescence gel scanner
Procedure:
-
SDS-PAGE: Separate the protein samples by SDS-PAGE according to standard procedures.
-
Fixing: After electrophoresis, fix the gel in the fixing solution for 30 minutes.
-
Washing: Wash the gel with deionized water three times for 10 minutes each.
-
Labeling: Incubate the gel in a solution of Nap-I (typically 10-50 µM in Tris-HCl buffer, pH 8.0-9.0) for 30-60 minutes at room temperature in the dark.[6]
-
Destaining: Destain the gel with the destaining solution for 15-30 minutes to reduce background fluorescence.
-
Imaging: Visualize the fluorescently labeled protein bands using a fluorescence gel scanner with appropriate excitation and emission filters.
Conclusion
The field of fluorescent probes for cysteine modification is continually evolving, offering researchers a powerful and diverse toolkit. While maleimides remain a popular choice, alternative probes provide distinct advantages for specific applications, such as near-infrared imaging, enhanced selectivity, and "turn-on" fluorescence.[3][5][9] By carefully considering the comparative data and adhering to optimized experimental protocols, researchers can effectively harness these tools to gain deeper insights into the critical roles of cysteine residues in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high-performance fluorescent probe for detection of cysteine in plasma constructed by combining Cu(I) and 2,5-dimercapto-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Managing Spectral Overlap in Multiplexing with 5-IAF
For researchers, scientists, and drug development professionals leveraging multiplex fluorescence techniques, the choice of fluorophores is paramount to generating clear, reliable data. 5-Iodoacetamidofluorescein (5-IAF), a thiol-reactive derivative of fluorescein, is a widely used green fluorescent probe. While its brightness and reactivity are advantageous, its broad emission spectrum presents a significant challenge in multiplex experiments due to spectral overlap with other commonly used fluorophores. This guide provides a comprehensive comparison of spectrally adjacent fluorophores to this compound, detailing the considerations for mitigating spectral bleed-through and offering experimental protocols for accurate data acquisition and analysis.
Spectral Properties of this compound and Common Multiplexing Partners
The degree of spectral overlap dictates the complexity of subsequent compensation or unmixing procedures. Below is a comparison of the key spectral characteristics of this compound and spectrally adjacent fluorophores commonly used in multiplexing assays.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~494 | ~518 | ~82,000 | Not widely reported |
| R-Phycoerythrin (PE) | ~496, 565 | ~578 | ~1,960,000 | ~0.84 |
| Texas Red | ~589 | ~615 | ~85,000 | ~0.90 |
| Cy5 | ~649 | ~667 | ~250,000 | ~0.27 |
Note: Spectral properties can be influenced by the local environment (e.g., conjugation to a protein, solvent). The values presented are generally accepted approximations.
Understanding and Visualizing Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. This "bleed-through" can lead to false-positive signals and inaccurate quantification. The following diagram illustrates the concept of spectral overlap between this compound and R-Phycoerythrin (PE), a common pairing in flow cytometry.
To address spectral overlap, two primary methodologies are employed: fluorescence compensation in flow cytometry and spectral unmixing in microscopy. The workflow for correcting for this phenomenon is crucial for obtaining accurate results.
Experimental Protocols
Accurate correction for spectral overlap is critically dependent on the proper execution of experimental protocols. Below are detailed methodologies for fluorescence compensation in flow cytometry and spectral unmixing in microscopy.
Protocol 1: Fluorescence Compensation in Multicolor Flow Cytometry
This protocol outlines the steps for preparing and acquiring data for compensation in a multicolor flow cytometry experiment involving this compound (or a spectrally similar fluorophore like FITC), PE, and Cy5.
Materials:
-
Cells of interest
-
Antibodies or reagents conjugated to this compound (or FITC), PE, and Cy5
-
Compensation beads (optional, but recommended for antibodies)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Flow cytometer with appropriate lasers and filters (e.g., blue laser for this compound/FITC and PE, red laser for Cy5)
Procedure:
-
Prepare Single-Color Controls:
-
For each fluorophore in your panel (this compound, PE, Cy5), prepare a separate tube of cells or compensation beads stained with only that single fluorophore.
-
It is crucial that the fluorophore used for the compensation control is the same as the one used in the experimental sample.
-
The single-color positive control should be at least as bright as, or brighter than, the signal expected in the multicolor sample.
-
Include an unstained control (cells or beads with no fluorophore) to establish the baseline autofluorescence.
-
-
Stain Multicolor Experimental Sample:
-
Prepare your experimental samples by staining with the full panel of fluorophore-conjugated reagents according to your specific protocol.
-
-
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Run instrument quality control procedures using calibration beads.
-
Using the unstained control, adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the cell population of interest on scale.
-
Adjust the photomultiplier tube (PMT) voltages for each fluorescence channel so that the negative population is visible and the brightest positive signal from your single-color controls remains on scale.
-
-
Data Acquisition:
-
Acquire data from the unstained control.
-
Acquire data from each of the single-color controls. Ensure you collect a sufficient number of events for both the positive and negative populations (typically at least 10,000 events for each).
-
Acquire data from your multicolor experimental samples.
-
-
Compensation Calculation:
-
Using the flow cytometry analysis software, create a compensation matrix.
-
The software will use the single-color control data to calculate the percentage of signal from each fluorophore that "spills over" into other detectors.
-
Apply the calculated compensation matrix to your multicolor experimental data.
-
-
Data Analysis:
-
Analyze the compensated data, ensuring that populations are correctly resolved and that there are no "double-positive" artifacts resulting from spectral overlap.
-
Protocol 2: Spectral Imaging and Linear Unmixing in Confocal Microscopy
This protocol describes the process of acquiring reference spectra and performing linear unmixing to separate the signals of this compound, a yellow fluorophore (e.g., TRITC), and a far-red fluorophore (e.g., Cy5) in a confocal microscopy experiment.
Materials:
-
Specimens labeled with single fluorophores (this compound, TRITC, Cy5) for reference spectra.
-
Multicolor-labeled specimen.
-
Confocal microscope equipped with a spectral detector.
-
Image analysis software with linear unmixing capabilities (e.g., ZEN, LAS X, ImageJ/Fiji with appropriate plugins).
Procedure:
-
Prepare Reference Samples:
-
For each fluorophore in your experiment, prepare a slide with a specimen stained with only that single fluorophore.
-
These single-stained samples are essential for generating accurate "fingerprints" or reference spectra for each dye.
-
It is critical to prepare these reference samples under the same conditions (fixation, mounting medium, etc.) as your multicolor sample.
-
-
Instrument Setup:
-
Turn on the confocal microscope and lasers.
-
Select an objective and other microscope settings that are appropriate for your specimen.
-
Set up the spectral detector to acquire a lambda stack, which is a series of images taken at different emission wavelengths. Define the wavelength range to cover the emission spectra of all fluorophores in your panel and the desired wavelength resolution (step size).
-
-
Acquire Reference Spectra:
-
Place a single-stained reference slide on the microscope stage.
-
For each fluorophore, acquire a lambda stack from a region of the specimen that shows a strong, representative signal.
-
Use the software to generate and save the reference spectrum for each fluorophore from these lambda stacks. The software will plot the fluorescence intensity at each wavelength.
-
-
Acquire Data from Multicolor Sample:
-
Place your multicolor-labeled slide on the microscope stage.
-
Using the exact same instrument settings (laser power, gain, pinhole, lambda stack settings) as used for acquiring the reference spectra, acquire a lambda stack of your region of interest.
-
-
Perform Linear Unmixing:
-
Open the lambda stack from your multicolor sample in the analysis software.
-
Open the saved reference spectra for each of your fluorophores.
-
Use the linear unmixing function in the software. The algorithm will use the reference spectra to calculate the contribution of each fluorophore to the total signal in every pixel of your image.
-
The output will be a set of separated images, one for each fluorophore, where the signal bleed-through has been computationally removed.
-
-
Data Analysis:
-
Analyze the unmixed images to determine the localization and intensity of each fluorophore in your sample without the confounding effects of spectral overlap.
-
A Researcher's Guide to Thiol-Reactive Probes: Evaluating the Specificity of 5-IAF for Sulfhydryl Groups
For researchers, scientists, and drug development professionals, the precise labeling of proteins is fundamental to unraveling complex biological processes. Fluorescent probes that target sulfhydryl groups, predominantly found on cysteine residues, are invaluable tools in this endeavor. Among these, 5-iodoacetamidofluorescein (5-IAF) is a widely used reagent. This guide provides an objective comparison of this compound's specificity for sulfhydryl groups against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
The Chemistry of Sulfhydryl Labeling: this compound and Its Alternatives
The utility of a thiol-reactive probe is defined by its ability to selectively form a stable covalent bond with a sulfhydryl group while minimizing off-target reactions with other amino acid residues. This compound, an iodoacetamide derivative of fluorescein, reacts with sulfhydryl groups via a nucleophilic substitution reaction, forming a stable thioether bond.[1] However, under certain conditions, iodoacetamides can exhibit off-target reactivity.
The primary alternatives to iodoacetamides are maleimide-based probes, such as fluorescein-5-maleimide. Maleimides react with thiols through a Michael addition reaction, also forming a thioether linkage.[2] Other classes of thiol-reactive probes include pyridyl disulfides, which form a reversible disulfide bond.
Specificity Showdown: this compound vs. Maleimides
The central consideration when choosing a sulfhydryl-reactive probe is its specificity. While both iodoacetamides and maleimides primarily target cysteine residues, their reactivity profiles and susceptibility to off-target reactions differ, largely influenced by pH.
Iodoacetamides, including this compound, are most reactive at a slightly alkaline pH (typically around 8.0-8.5).[3] However, at this pH, they can also react with other nucleophilic amino acid side chains, particularly in the absence of accessible sulfhydryl groups. Studies have shown that iodoacetamide can react with the N-terminal amino group of peptides, as well as the side chains of lysine, histidine, aspartic acid, and glutamic acid.[3][4][5] N-alkylation has been described as a common side reaction.[4]
Maleimides, on the other hand, exhibit optimal reactivity with thiols at a neutral pH range of 6.5-7.5.[6] Within this range, they are generally more selective for sulfhydryl groups over amines. However, at a pH above 7.5, their reactivity towards primary amines, such as the side chain of lysine, increases.[6] Some research suggests that maleimide derivatives are highly specific and do not lead to the same level of spurious alkylation on other amino acids as iodoacetamide.
Another critical point of comparison is the stability of the resulting conjugate. The thioether bond formed by this compound is highly stable and considered irreversible.[7] In contrast, the thiosuccinimide linkage formed by maleimides can be susceptible to hydrolysis and a retro-Michael reaction, which can lead to the exchange of the label with other thiol-containing molecules, such as glutathione, present in a cellular environment.[8]
Quantitative Data Summary
The following table summarizes the key characteristics and reported off-target reactivity of iodoacetamides (represented by this compound) and maleimides. It is important to note that the extent of off-target labeling is highly dependent on experimental conditions such as pH, temperature, and the molar ratio of probe to protein.
| Feature | 5-Iodoacetamidofluorescein (Iodoacetamide) | Fluorescein-5-Maleimide (Maleimide) |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Reaction Type | Nucleophilic Substitution | Michael Addition |
| Optimal pH | 8.0 - 8.5 | 6.5 - 7.5 |
| Bond Formed | Thioether | Thiosuccinimide |
| Bond Stability | Highly stable, irreversible | Can be reversible (hydrolysis, retro-Michael) |
| Potential Off-Targets | N-terminal α-amino groups, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Methionine | Lysine (at pH > 7.5) |
| Inhibited by | Thiourea | Not inhibited by Thiourea |
Experimental Protocols
Detailed methodologies are crucial for achieving optimal and specific labeling. Below are representative protocols for labeling proteins with this compound and a maleimide alternative.
Protocol 1: Labeling of IgG with this compound
This protocol is an example and may require optimization for specific proteins.
Materials:
-
This compound
-
IgG solution
-
2-Mercaptoethylamine (2-MEA) or Dithiothreitol (DTT) for reduction
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)
-
Dimethylformamide (DMF)
-
Desalting column or dialysis equipment
Procedure:
-
Reduction of Disulfide Bonds (if necessary):
-
To reduce disulfide bonds and generate free sulfhydryls, incubate the IgG solution with 20-50 mM DTT or 2-MEA for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against a nitrogen-purged buffer.
-
-
Preparation of this compound Stock Solution:
-
Dissolve 1 mg of this compound in 100 µL of DMF.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the reduced and purified protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification:
-
Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Protocol 2: Labeling of Proteins with Fluorescein-5-Maleimide
This protocol is a general guideline and may need to be adapted for your specific protein.
Materials:
-
Fluorescein-5-maleimide
-
Protein solution with free sulfhydryls
-
Reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure your protein is in a suitable buffer at pH 6.5-7.5. The buffer should not contain any thiol-containing compounds.
-
-
Preparation of Maleimide Stock Solution:
-
Dissolve fluorescein-5-maleimide in DMF or DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the fluorescein-5-maleimide stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification:
-
Remove the unreacted maleimide using a desalting column or through dialysis.
-
-
Storage:
-
Store the labeled protein protected from light at 4°C for up to a month or in single-use aliquots at -20°C.
-
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Conclusion and Recommendations
The choice between this compound and a maleimide-based probe for labeling sulfhydryl groups is not straightforward and depends heavily on the specific application and the protein of interest.
Choose this compound (or other iodoacetamides) when:
-
A highly stable, irreversible linkage is paramount.
-
The experimental buffer contains components, like thiourea, that are incompatible with maleimides.
-
Working at a slightly alkaline pH is not detrimental to the protein's structure or function.
Choose a maleimide-based probe when:
-
High selectivity for sulfhydryl groups at neutral pH is the primary concern.
-
The potential for reversibility of the linkage is not a significant issue for the intended downstream applications.
-
The protein is sensitive to alkaline conditions.
Ultimately, for any new protein or experimental system, empirical testing is the most reliable approach to determine the optimal labeling reagent and conditions. By carefully considering the factors outlined in this guide, researchers can make an informed decision to achieve specific and efficient labeling of sulfhydryl groups, leading to more accurate and reliable experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Iodoacetamidofluorescein (5-IAF)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Iodoacetamidofluorescein (5-IAF), a thiol-reactive fluorescent dye. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the product-specific Safety Data Sheet (SDS) for comprehensive information on potential hazards.[1][2] When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[2][3]
Step-by-Step Disposal Protocol
The professionally recommended and safest method for the disposal of this compound and associated waste is through collection and subsequent hand-off to a licensed professional waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[4][5][6] Never dispose of this compound or its solutions down the drain or in the regular trash. [3][5]
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats, pipette tips), and any materials used for spill cleanup in a dedicated, sealed container.[2][5]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Containerization:
-
Use only containers approved for hazardous chemical waste. These should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[5]
-
Whenever possible, leave the chemical in its original container.[7]
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "5-Iodoacetamidofluorescein," and any associated hazards (e.g., Irritant, Toxic).[5][7] If it is a solution, also indicate the solvent and its approximate concentration.
4. Storage Pending Disposal:
-
Store sealed and labeled waste containers in a designated and clearly marked satellite accumulation area (SAA).[5]
-
The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.[5]
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[6]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed waste disposal service.[5]
-
Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.
Quantitative Ecotoxicity Data
| Ingredient | Test Type | Species | Result | Exposure Time |
| Sodium Fluorescein | LC50 | Oncorhynchus mykiss (rainbow trout) | 1,372 mg/L | 96 hours |
| Sodium Fluorescein | EC50 | Daphnia pulex (Water flea) | 337 mg/L | 48 hours |
This data is for a related compound and should be used for illustrative purposes regarding the potential environmental hazards of fluorescein derivatives.[5]
Experimental Protocols
The standard and required procedure for the disposal of this compound is to treat it as hazardous chemical waste for collection by a professional service. No validated in-lab neutralization or deactivation protocols are readily available. Attempting to neutralize or chemically treat this waste without established and approved procedures can be dangerous and may violate regulations. The following workflow represents the professionally mandated experimental protocol for the safe disposal of this compound.
This compound Disposal Workflow
Caption: Workflow for the safe and compliant disposal of this compound waste.
Spill Management
In the event of a spill, the immediate priority is to prevent the generation of dust and further contamination.
-
Dry Spills: Use dry clean-up procedures. Do not use compressed air. Carefully sweep or vacuum the material (using a vacuum with a HEPA filter) and place it into a labeled container for disposal.[2][5]
-
Wet Spills: Absorb the material with an inert absorbent and place it into a labeled container for disposal.[5]
Following any spill cleanup, decontaminate the area and all equipment used in the cleanup process. Dispose of all cleanup materials as hazardous waste.
References
Essential Safety and Operational Protocols for Handling 5-Iodoacetamidofluorescein (5-IAF)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive fluorescent dyes such as 5-Iodoacetamidofluorescein (5-IAF). Adherence to strict safety and disposal protocols minimizes risks and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this thiol-reactive fluorescent probe.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended for extended handling. | To prevent skin contact with the compound.[1][2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a risk of splashing. | To protect eyes and face from splashes and airborne particles.[1][3] |
| Body Protection | A laboratory coat must be worn and kept fastened. For procedures with a higher risk of contamination, chemically resistant coveralls are advised. | To protect skin and clothing from contamination.[1][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to avoid aerosolization. | To prevent inhalation of the compound.[3] |
| Footwear | Closed-toe shoes are required at all times within the laboratory. | To protect feet from spills and falling objects.[4][5] |
Experimental Workflow and Handling
Proper handling of this compound is crucial for both safety and experimental success. The following diagram outlines the standard operational workflow from preparation to disposal.
Detailed Methodologies
Storage and Preparation of this compound Stock Solution
This compound is sensitive to light and moisture.[6] It is essential to follow these steps for storage and preparation:
-
Storage : Upon receipt, store this compound at -20°C, protected from light.[6]
-
Equilibration : Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]
-
Reconstitution : Prepare this compound solutions immediately before use.[6] Dissolve the powdered compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Do not store this compound in aqueous solutions for extended periods.[6]
General Protocol for Protein Labeling
The following is a generalized procedure for labeling proteins with this compound. Optimization will be required for specific proteins and applications.[6]
-
Protein Preparation : Ensure the protein to be labeled has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Buffer Exchange : If a reducing agent was used, remove it by dialysis or using a desalting column, exchanging the protein into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Labeling Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorophore.[6]
-
Removal of Unreacted Dye : Separate the labeled protein from unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis.
-
Storage of Labeled Protein : Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste : All solutions containing this compound, including reaction mixtures and rinsates, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Solid Waste : Contaminated solid waste, such as gloves, pipette tips, and weigh boats, must be collected in a separate, labeled hazardous waste container.[7]
-
Decontamination : Glassware and work surfaces should be decontaminated. A bleach solution can be effective for decontaminating glassware.
-
Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations for hazardous chemical waste.[7][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. benchchem.com [benchchem.com]
- 3. Are UV Fluorescent Dyes Safe? Understanding the Risks and Precautions - SUNLONGE INTERNATIONAL CO., LIMITED [sunlonge.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
